molecular formula C4H8NaO3 B13844215 rac 3-Hydroxyisobutyric Acid Sodum Salt

rac 3-Hydroxyisobutyric Acid Sodum Salt

Katalognummer: B13844215
Molekulargewicht: 127.09 g/mol
InChI-Schlüssel: HEPADQLSLFQCSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Rac 3-Hydroxyisobutyric Acid Sodum Salt is a useful research compound. Its molecular formula is C4H8NaO3 and its molecular weight is 127.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac 3-Hydroxyisobutyric Acid Sodum Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 3-Hydroxyisobutyric Acid Sodum Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C4H8NaO3

Molekulargewicht

127.09 g/mol

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);

InChI-Schlüssel

HEPADQLSLFQCSE-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)C(=O)O.[Na]

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of rac-3-Hydroxyisobutyric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical workflow for the synthesis, purification, and characterization of rac-3-Hydroxyisobutyric Acid Sodium Salt (Sodium 3-hydroxy-2-methylpropionate).

Critical Distinction: Researchers must distinguish this target (branched C4 structure, Valine metabolite) from its isomer, 3-hydroxybutyric acid (linear C4 structure, ketone body). Confusion between these two isomers is common in literature and procurement; this guide specifically addresses the branched isomer: 3-hydroxy-2-methylpropanoic acid .

Core Chemical Identity
PropertySpecification
IUPAC Name Sodium 3-hydroxy-2-methylpropanoate
Common Name rac-3-Hydroxyisobutyric Acid Sodium Salt
CAS Number 1228078-57-6 (Generic/R-form often cited; rac is mixture)
Molecular Formula C₄H₇NaO₃
Molecular Weight 126.09 g/mol
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol.

Part 1: Biological & Industrial Significance

Metabolic Context: Valine Catabolism

3-Hydroxyisobutyric acid (3-HIBA) is a pivotal intermediate in the catabolism of L-Valine . Unlike the linear ketone bodies derived from fatty acids, 3-HIBA functions as a specific marker for branched-chain amino acid (BCAA) flux.

  • Pathway Logic: Valine is degraded to Methacrylyl-CoA, which is hydrated by enoyl-CoA hydratase (crotonase) to form 3-Hydroxyisobutyryl-CoA.

  • Deacylation: The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) cleaves the CoA thioester, releasing free 3-HIBA.

  • Pathology: Defects in HIBCH or downstream dehydrogenases lead to 3-Hydroxyisobutyric Aciduria , a rare metabolic disorder characterized by dysmorphic features and neurodegeneration.

Synthetic Utility

In drug development, the rac-sodium salt serves as:

  • Metabolic Standard: A reference standard for GC-MS/LC-MS profiling of organic acidemias.

  • Chiral Precursor: While the rac form is a mixture, it is the starting point for resolving the "Roche Ester" analogs used in polyketide synthesis.

Part 2: Synthesis Protocol

Methodology Selection: The most robust, high-yield route for laboratory-scale production is the Alkaline Saponification of Methyl 3-hydroxy-2-methylpropionate .

  • Why not oxidation? Direct oxidation of isobutylene glycol often yields over-oxidized products.

  • Why not reduction? Reduction of methyl dimethylmalonate is atom-inefficient.

  • Why Saponification? Commercial availability of the methyl ester precursor makes this a single-step, high-purity transformation that avoids the risk of dehydration to methacrylate (which occurs under acidic or high-thermal conditions).

Reagents & Equipment
  • Precursor: Methyl 3-hydroxy-2-methylpropionate (Purity >98%).

  • Base: Sodium Hydroxide (1.0 M aqueous solution).

  • Solvent: Methanol (HPLC Grade), Diethyl Ether (for washing).

  • Equipment: Rotary evaporator, lyophilizer, pH meter.

Step-by-Step Workflow
Step 1: Stoichiometric Hydrolysis
  • Dissolve 10.0 mmol (1.18 g) of Methyl 3-hydroxy-2-methylpropionate in 10 mL of Methanol .

  • Cool the solution to 0°C in an ice bath to prevent potential elimination to methacrylate.

  • Dropwise add 10.0 mmol (10 mL of 1.0 M) aqueous NaOH over 15 minutes.

    • Critical Check: Monitor pH. Do not exceed pH 12 to avoid side reactions.

  • Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours .

    • Validation: TLC (SiO₂, 50% EtOAc/Hexanes) should show disappearance of the ester spot (Rf ~0.6) and appearance of the baseline acid salt.

Step 2: Solvent Removal & Washing
  • Concentrate the reaction mixture under reduced pressure (Rotavap) at 40°C to remove methanol.

  • The residue will be an aqueous solution. Wash this aqueous phase twice with 10 mL Diethyl Ether to remove any unreacted ester or organic impurities.

    • Note: The product (sodium salt) remains in the aqueous phase.

Step 3: Isolation & Drying[1]
  • Freeze the aqueous layer using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize (freeze-dry) for 24–48 hours.

  • Product: A white, hygroscopic powder.

  • Optional Recrystallization: If high purity is required, dissolve in minimum hot ethanol and precipitate with diethyl ether.

Synthesis cluster_conditions Reaction Conditions Ester Methyl 3-hydroxy-2-methylpropionate (Precursor) Inter Tetrahedral Intermediate Ester->Inter Nucleophilic Attack NaOH NaOH (aq) (Base) NaOH->Inter Salt Sodium 3-hydroxy-2-methylpropionate (Target Salt) Inter->Salt Elimination MeOH Methanol (Byproduct) Inter->MeOH 0°C -> 25°C 0°C -> 25°C 3-4 Hours 3-4 Hours

Caption: Saponification pathway converting the methyl ester to the sodium salt under mild alkaline conditions.

Part 3: Characterization & Validation

Trustworthiness in synthesis is established through multi-modal validation. The following data corresponds to the racemic sodium salt.

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O (Deuterium Oxide) Reference: HDO peak at 4.79 ppm.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 1.05Doublet (J=7.0 Hz)3H-CH₃ (Methyl group at C2)
¹H 2.45Multiplet1H-CH- (Methine at C2)
¹H 3.50Doublet of Doublets1H-CH₂- (Proton A at C3)
¹H 3.62Doublet of Doublets1H-CH₂- (Proton B at C3)
¹³C 14.5Singlet-Methyl Carbon
¹³C 48.2Singlet-Alpha-Carbon (C2)
¹³C 64.8Singlet-Beta-Carbon (C3 - Alcohol)
¹³C 183.5Singlet-Carbonyl (Carboxylate)

Interpretation: The doublet at 1.05 ppm is diagnostic for the branched methyl group, distinguishing it from the linear isomer (which would show a doublet at ~1.2 ppm but a different splitting pattern for the CH2).

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-)

  • Theoretical Mass: 103.04 (Anion C₄H₇O₃⁻)

  • Observed Signal: m/z 103.1 [M-H]⁻

  • Interference Check: Ensure no signal at m/z 85 (Methacrylate), which would indicate elimination degradation.

Handling & Stability
  • Hygroscopicity: The sodium salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to air.

  • Storage: Store at -20°C under argon or nitrogen. Use a desiccator for short-term bench handling.

  • Reconstitution: Prepare fresh aqueous solutions. Aqueous stability is limited (>24h may see bacterial growth or slow degradation); freeze aliquots if necessary.

Part 4: Metabolic Pathway Visualization

Understanding the biological origin validates the use of this compound in metabolic assays.

ValineCatabolism Val L-Valine KIV 2-Ketoisovalerate Val->KIV BCAT (Transamination) IB_CoA Isobutyryl-CoA KIV->IB_CoA BCKDH (Decarboxylation) MC_CoA Methacrylyl-CoA IB_CoA->MC_CoA ACAD8 (Dehydrogenation) HIB_CoA 3-Hydroxyisobutyryl-CoA MC_CoA->HIB_CoA ECHS1 (Hydration) HIBA 3-Hydroxyisobutyric Acid (Target Metabolite) HIB_CoA->HIBA HIBCH (Hydrolysis) HIB_CoA->HIBA Critical Step MMS Methylmalonate Semialdehyde HIBA->MMS HIBADH (Oxidation) Prop_CoA Propionyl-CoA MMS->Prop_CoA ALDH6A1

Caption: Valine catabolism pathway highlighting the hydrolytic formation of 3-Hydroxyisobutyric Acid via HIBCH.

References

  • PubChem. (2023). 3-Hydroxyisobutyric acid | C4H8O3. National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). (2023). Metabocard for 3-Hydroxyisobutyric acid (HMDB0000023). [Link]

  • Stacey, H. et al. (2000). Mammalian branched-chain amino acid metabolism. Physiological Reviews, 80(3), 1107-1213.

Sources

An In-depth Technical Guide to the Metabolic Pathway of rac-3-Hydroxyisobutyric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the intricate landscape of metabolic research, certain molecules emerge as critical nodes, connecting disparate pathways and revealing profound insights into cellular physiology and disease. 3-Hydroxyisobutyric acid (3-HIBA) is one such molecule. Once considered a simple intermediate in the catabolism of the branched-chain amino acid valine, recent evidence has elevated its status to that of a key signaling molecule with implications in insulin resistance, fatty acid metabolism, and a spectrum of metabolic disorders.[1][2][3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive technical overview of the 3-HIBA metabolic pathway. We will delve into the core biochemistry, explore its physiological and pathological significance, and provide detailed methodologies for its analysis, empowering you to confidently navigate and innovate in this exciting field.

The Core Metabolic Pathway: From Valine to Succinyl-CoA

The metabolic journey of 3-HIBA is intrinsically linked to the catabolism of L-valine, one of the three branched-chain amino acids (BCAAs).[2][5] This pathway is a critical source of anaplerotic substrates for the Krebs cycle, highlighting its importance in cellular energy homeostasis.

The catabolism of valine is a multi-step enzymatic process primarily occurring within the mitochondria.[6][7] The key steps leading to and from 3-HIBA are as follows:

  • Transamination and Oxidative Decarboxylation: Valine is first transaminated to α-ketoisovalerate by a branched-chain aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.

  • Formation of Methacrylyl-CoA: Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.

  • Hydration to 3-Hydroxyisobutyryl-CoA: Enoyl-CoA hydratase catalyzes the hydration of methacrylyl-CoA to form 3-hydroxyisobutyryl-CoA.[2]

  • Generation of Free 3-HIBA: The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) plays a pivotal role by hydrolyzing 3-hydroxyisobutyryl-CoA to release free 3-hydroxyisobutyric acid and Coenzyme A.[8][9][10] This step is crucial as it allows 3-HIBA to exit the mitochondria and potentially the cell, acting as a signaling molecule.[9]

  • Oxidation to Methylmalonate Semialdehyde: Within the mitochondria, 3-HIBA is oxidized to methylmalonate semialdehyde by the NAD+-dependent enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH).[6][7][11]

  • Conversion to Propionyl-CoA: Methylmalonate semialdehyde is then converted to propionyl-CoA.

  • Entry into the Krebs Cycle: Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme.[12][13][14][15] Methylmalonyl-CoA is then isomerized to succinyl-CoA by methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.[12][13][15] Succinyl-CoA then enters the Krebs cycle, contributing to cellular energy production.[12][13][14]

Visualizing the Pathway

3-HIBA Metabolic Pathway cluster_valine_catabolism Valine Catabolism Valine L-Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase HIBA 3-Hydroxyisobutyric Acid (3-HIBA) Hydroxyisobutyryl_CoA->HIBA HIBCH MMS Methylmalonate Semialdehyde HIBA->MMS HIBADH Propionyl_CoA Propionyl-CoA MMS->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: The metabolic pathway of 3-Hydroxyisobutyric Acid from L-Valine.

Physiological and Pathological Significance

Elevated levels of 3-HIBA have been associated with several metabolic conditions, most notably insulin resistance and type 2 diabetes.[1][2][9][12][16] Research suggests that 3-HIBA can act as a paracrine signaling molecule, secreted by muscle cells, that stimulates the uptake of fatty acids by endothelial cells.[1][16] This increased fatty acid uptake can lead to lipid accumulation in tissues like skeletal muscle and heart, contributing to insulin resistance.[16]

Furthermore, dysregulation of the 3-HIBA pathway is linked to specific inborn errors of metabolism. Deficiencies in the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH) can lead to 3-hydroxyisobutyric aciduria, a rare metabolic disorder characterized by the accumulation of 3-HIBA in the urine.[2][7]

Recent studies have also implicated the hepatic valine/3-HIBA pathway in the development of fatty liver disease.[3][4] A regulatory feedback loop between the 3-HIBA pathway and pyruvate dehydrogenase kinase 4 (PDK4) appears to influence hepatic fatty acid metabolism.[3][4]

Condition Association with 3-HIBA Potential Mechanism Key References
Insulin Resistance & Type 2 Diabetes Elevated plasma levels of 3-HIBA.3-HIBA promotes endothelial fatty acid uptake, leading to lipid accumulation and insulin resistance.[1][2][9][12][16]
3-Hydroxyisobutyric Aciduria Accumulation of 3-HIBA in urine.Deficiency in the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH).[2][7]
Fatty Liver Disease Positive correlation between liver fat and hepatic HIBCH and PDK4 expression, as well as plasma 3-HIBA.A regulatory feedback loop involving the valine/3-HIBA pathway and PDK4 influences hepatic lipid metabolism.[3][4]
Cardiovascular Disease Potential therapeutic role.In a mouse model, 3-HIBA treatment was associated with reduced atherosclerosis, possibly through modulation of circadian genes and enhanced fatty acid oxidation.[17]

Analytical Methodologies: A Practical Guide

Accurate and robust analytical methods are paramount for studying the 3-HIBA metabolic pathway. The following section provides detailed protocols for the quantification of 3-HIBA in biological samples and for conducting metabolic flux analysis using stable isotope tracing.

Protocol 1: Quantification of 3-HIBA in Biological Fluids by LC-MS/MS

This protocol provides a general framework for the analysis of 3-HIBA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation:

  • Objective: To extract 3-HIBA from the biological matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of plasma, serum, or urine, add 400 µL of ice-cold acetonitrile containing a known concentration of a suitable internal standard (e.g., deuterated 3-HIBA).[18]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3-HIBA: Precursor ion (m/z) 103.0 -> Product ion (m/z) 59.0.[19]

      • Internal Standard (d6-3-HIBA): Precursor ion (m/z) 109.0 -> Product ion (m/z) 63.0.

    • Optimization: The collision energy and other source parameters should be optimized for the specific instrument used.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of 3-HIBA.

  • Calculate the concentration of 3-HIBA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_workflow LC-MS/MS Workflow for 3-HIBA Quantification Sample_Collection Biological Sample (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical workflow for the quantification of 3-HIBA by LC-MS/MS.

Protocol 2: Metabolic Flux Analysis of the 3-HIBA Pathway using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to elucidate the dynamic flow of metabolites through a pathway.[20][21][22][23] This protocol outlines a general approach using a 13C-labeled valine tracer.

1. Experimental Design and Cell Culture:

  • Objective: To label intracellular metabolites by providing a stable isotope-labeled substrate.

  • Procedure:

    • Culture cells of interest (e.g., hepatocytes, myotubes) in standard culture medium.

    • Replace the standard medium with a medium containing a known concentration of a stable isotope-labeled tracer, such as [U-13C5]-L-valine.

    • Incubate the cells for various time points to allow for the incorporation of the label into downstream metabolites. It is crucial to perform a time-course experiment to ensure that a metabolic steady-state has been reached.

2. Metabolite Extraction:

  • Objective: To quench metabolic activity and extract intracellular metabolites.

  • Procedure:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis of Labeled Metabolites:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and determination of isotopic labeling patterns.

  • Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS method similar to that described in Protocol 1.

    • Monitor for the unlabeled (M+0) and labeled isotopologues of 3-HIBA and other pathway intermediates (e.g., M+1, M+2, etc.).

4. Data Analysis and Interpretation:

  • Objective: To determine the fractional contribution of the tracer to the metabolite pool and infer pathway activity.

  • Procedure:

    • Correct for the natural abundance of 13C.

    • Calculate the mass isotopologue distribution (MID) for each metabolite of interest.

    • Use metabolic flux analysis software to model the flux through the pathway based on the isotopic labeling patterns.

Applications in Drug Discovery

A thorough understanding of the 3-HIBA metabolic pathway opens up several avenues for therapeutic intervention:

  • Targeting HIBCH or HIBADH: Modulation of the enzymes responsible for the production and degradation of 3-HIBA could be a strategy to alter its circulating levels and potentially ameliorate insulin resistance or fatty liver disease.

  • Biomarker Development: Plasma or urinary levels of 3-HIBA could serve as a biomarker for early detection and monitoring of metabolic diseases.[24]

  • Nutraceutical and Dietary Interventions: Given that 3-HIBA is derived from valine, dietary modifications of BCAA intake could influence its production and downstream effects.

Conclusion and Future Directions

The metabolic pathway of 3-hydroxyisobutyric acid is a dynamic and increasingly important area of research with significant implications for human health. While much has been learned about its role in valine catabolism and its signaling functions, many questions remain. Future research should focus on further elucidating the downstream targets of 3-HIBA, understanding its tissue-specific roles, and exploring the therapeutic potential of modulating this pathway. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

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  • Conversion of propionyl-CoA in succinyl CoA - MedLink Neurology. [Link]

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  • 3-Hydroxyisobutyric acid - Grokipedia. [Link]

  • Methylmalonyl-CoA pathway Definition - General Biology I... - Fiveable. [Link]

  • Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews - NCBI. [Link]

  • Propionic Acid Pathway Mnemonic for USMLE - Pixorize. [Link]

  • 3-HIB is generated from valine catabolism that is induced by PGC-1α,... - ResearchGate. [Link]

  • Disorders of Propionate and Methylmalonate Metabolism - OMMBID - McGraw Hill Medical. [Link]

  • 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana - PMC. [Link]

  • Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC. [Link]

  • Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed. [Link]

  • Effect of 3-hydroxyisobutyrate in vivo administration on cardiometabolic disease in ApoE-/- mouse model - PubMed. [Link]

  • 3-Hydroxyisobutyric acid | C4H8O3 | CID 87 - PubChem. [Link]

  • Purification of Arabidopsis thaliana 3-Hydroxyisobutyrate Dehydrogenase for Structure-Function Studies - Digital Kenyon. [Link]

  • 11112 - Gene ResultHIBADH 3-hydroxyisobutyrate dehydrogenase [ (human)] - NCBI. [Link]

  • Valine metabolism. Gluconeogenesis from 3-hydroxyisobutyrate - PMC. [Link]

  • Enzymes of L-(+)-3-hydroxybutyrate metabolism in the rat - PubMed - NIH. [Link]

  • Stereodifferentiation of 3-hydroxyisobutyric- and 3-aminoisobutyric acid in human urine by enantioselective multidimensional capillary gas chromatography-mass spectrometry - PubMed. [Link]

  • Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed. [Link]

  • Metabolic sequences delivering 3-hydroxybutyryl-CoA enantiomers for... - ResearchGate. [Link]

  • Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial - Semantic Scholar. [Link]

  • Showing Compound (S)-3-Hydroxyisobutyric acid (FDB021877) - FooDB. [Link]

  • 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC. [Link]

  • Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC. [Link]

  • Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed. [Link]

  • Disorders of Human Valine Catabolism – Key Metabolites and Pathomechanisms | Hochschule Bonn-Rhein-Sieg (H-BRS). [Link]

  • Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS - DergiPark. [Link]

  • Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - Frontiers. [Link]

  • Circulating 3-HIB is associated with obesity-related insulin resistance... - ResearchGate. [Link]

  • Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC. [Link]

  • 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - MDPI. [Link]

  • (PDF) 3‐Hydroxyisobutyric Acid Dehydrogenase Deficiency: Expanding the Clinical Spectrum and Quantitation of D - ResearchGate. [Link]

  • Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry - ACS Publications. [Link]

  • Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC. [Link]

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC. [Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed. [Link]

  • Selected Methods of Analysis. [Link]

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Technical Guide: rac-3-Hydroxyisobutyric Acid Sodium Salt as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, biochemical mechanism, and analytical protocols for rac-3-Hydroxyisobutyric Acid Sodium Salt (3-HIB) . It is designed for researchers investigating metabolic flexibility, insulin resistance, and mitochondrial dysfunction.

Executive Summary

3-Hydroxyisobutyric acid (3-HIB) is a catabolic intermediate of the branched-chain amino acid (BCAA) L-Valine.[1][2][3][4] Historically viewed merely as a transient mitochondrial metabolite, recent high-impact studies have redefined 3-HIB as a potent paracrine signaling molecule secreted by skeletal muscle and adipocytes.

Elevated circulating 3-HIB is now recognized as a specific biomarker for peripheral insulin resistance , distinguishing it from general BCAA elevation. It functions by stimulating endothelial fatty acid transport, thereby driving tissue lipid accumulation and lipotoxicity. This guide provides the mechanistic grounding and self-validating protocols required to utilize 3-HIB Sodium Salt in metabolic research.

Biochemical Mechanism & Signaling

To correctly interpret 3-HIB data, one must understand its dual role: as a mitochondrial intermediate and a secreted signal.

The Valine Catabolism Pathway

3-HIB is generated in the mitochondrial matrix. Under normal physiology, it is rapidly oxidized. In pathological states (e.g., Diabetes, Ischemia), the hydrolysis of 3-HIB-CoA exceeds the capacity of downstream dehydrogenases, causing 3-HIB to accumulate and exit the cell.

Key Enzymes:

  • HIBCH (3-Hydroxyisobutyryl-CoA Hydrolase): Generates 3-HIB.[2] High activity in muscle/adipose.

  • HIBADH (3-Hydroxyisobutyrate Dehydrogenase): Oxidizes 3-HIB. Often the rate-limiting step during BCAA flux overload.

The Paracrine "Vicious Cycle"

In Type 2 Diabetes (T2D), skeletal muscle secretes excess 3-HIB. This metabolite travels to the adjacent vascular endothelium, where it upregulates fatty acid transport proteins (e.g., CD36, FATP). This causes an influx of lipids into the muscle, exacerbating insulin resistance—a mechanism termed the "3-HIB Vicious Cycle."

Visualization: Valine Catabolism & Paracrine Signaling

G Valine L-Valine MethacrylylCoA Methacrylyl-CoA Valine->MethacrylylCoA HIB_CoA 3-Hydroxyisobutyryl-CoA MethacrylylCoA->HIB_CoA HIB 3-Hydroxyisobutyric Acid (3-HIB) HIB_CoA->HIB Hydrolysis HIBCH Enz: HIBCH HIB_CoA->HIBCH MMS Methylmalonate Semialdehyde HIB->MMS Oxidation (Rate Limiting) HIBADH Enz: HIBADH HIB->HIBADH Endothelium Vascular Endothelium HIB->Endothelium Secretion from Muscle FAT Fatty Acid Transporters (CD36/FATP) Endothelium->FAT Upregulation LipidInflux Increased Lipid Influx FAT->LipidInflux IR Insulin Resistance (Lipotoxicity) LipidInflux->IR IR->Valine Impaired BCAA Catabolism

Caption: Pathway illustrating Valine catabolism to 3-HIB and the downstream paracrine loop driving insulin resistance.

Clinical & Experimental Relevance

Biomarker Utility
  • Type 2 Diabetes (T2D): Plasma 3-HIB levels correlate more strongly with insulin resistance (HOMA-IR) than total BCAAs.

  • Organic Acidemias: 3-Hydroxyisobutyric Aciduria is a rare metabolic disorder caused by HIBADH or ALDH6A1 deficiency. Diagnosis relies on detecting massive urinary excretion of 3-HIB.

  • Exercise Physiology: Acute exercise transiently increases 3-HIB flux, but chronic training improves HIBADH efficiency, lowering resting levels.

Reagent Usage (Sodium Salt)

The Sodium Salt form (rac-3-Hydroxyisobutyric acid sodium salt) is the standard reagent for in vitro and in vivo experimentation due to its superior solubility and stability compared to the free acid.

  • In Vitro: Used to treat Human Umbilical Vein Endothelial Cells (HUVECs) to assay fatty acid uptake (Typical conc: 0.1 – 5 mM).

  • In Vivo: Administered to murine models to induce experimental insulin resistance.

Analytical Protocol: LC-MS/MS Quantification

Crucial Technical Note: 3-HIB (3-Hydroxyisobutyric acid) is a structural isomer of 3-HB (3-Hydroxybutyric acid) , the common ketone body. They have the same molecular weight (104.1 Da) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them. Chromatographic separation is mandatory.

Sample Preparation (Plasma/Serum)

This protocol uses protein precipitation optimized to retain polar organic acids.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Internal Standard: Add 10 µL of isotope-labeled internal standard (e.g., Valine-d8 or 3-HIB-d3 if available).

  • Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to a glass vial. Evaporate to dryness under Nitrogen (optional, for concentration) or inject directly if sensitivity allows.

LC-MS/MS Conditions
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with high aqueous stability.

    • Recommendation: Waters Acquity HSS T3 or Phenomenex Luna NH2 (for isomer separation).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Isomer Separation: 3-HIB typically elutes before 3-HB on Reverse Phase columns due to the branched methyl group reducing hydrophobicity slightly, but after on HILIC. Validation with authentic standards of both isomers is required.

Mass Transitions (Negative Ion Mode)

Operate in ESI Negative Mode (COOH group ionizes best in negative mode).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
3-HIB 103.0 57.0 12Quantifier (Decarboxylation)
3-HIB103.073.010Qualifier
3-HB (Ketone)103.059.012Interference Check
IS (Valine-d8)124.179.115Internal Standard
Visualization: Analytical Workflow

Workflow Sample Plasma Sample (50 µL) Precip Protein PPT (MeOH:ACN 1:1) Sample->Precip Centrifuge Centrifuge 14,000g / 10min Precip->Centrifuge LC LC Separation (Critical: Isomer Res) Centrifuge->LC Supernatant MS MS/MS Detection (m/z 103 -> 57) LC->MS Retention Time Discrimination Data Quantification vs 3-HB Control MS->Data

Caption: Workflow emphasizing the critical chromatographic separation of 3-HIB from the ketone body 3-HB.

References

  • Jang, C., et al. (2016). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance.[6] Nature Medicine, 22(4), 421-426.[6] [Link]

  • Mardinoglu, A., et al. (2018). Elevated plasma levels of 3-hydroxyisobutyric acid are associated with incident type 2 diabetes.[6] EBioMedicine, 27, 151-155.[6] [Link]

  • Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays.[7] Journal of Lipid Research, 30(11), 1811-1817. [Link]

  • Ko, F. J., et al. (1991). 3-Hydroxyisobutyric aciduria: an inborn error of valine metabolism.[8] Pediatric Research, 30(4), 322-326. [Link]

  • White, P. J., et al. (2018). Branched-chain amino acids in metabolic signalling and insulin resistance. Nature Reviews Endocrinology, 14, 523–528. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of racemic (rac) 3-Hydroxyisobutyric Acid Sodium Salt and its profound connection to the rare metabolic disorder, 3-hydroxyisobutyric aciduria. The guide is designed to serve as a critical resource for researchers, clinicians, and professionals in drug development, offering in-depth insights into the pathophysiology of the disease, the biochemical role of 3-hydroxyisobutyric acid, and the utility of its sodium salt in research. We will explore the intricate details of the valine catabolic pathway, the enzymatic deficiencies leading to 3-hydroxyisobutyric aciduria, and the consequential clinical manifestations. Furthermore, this guide will provide detailed methodologies for the synthesis of rac-3-Hydroxyisobutyric Acid Sodium Salt, its analytical detection, and its application in experimental models to elucidate disease mechanisms and explore potential therapeutic avenues.

Introduction: The Metabolic Significance of 3-Hydroxyisobutyric Acid

3-Hydroxyisobutyric acid (3-HIBA) is a chiral metabolic intermediate in the catabolism of the branched-chain amino acid, L-valine.[1] Its presence and concentration in biological fluids are indicative of the fidelity of the valine degradation pathway. While a normal and essential metabolic process, the accumulation of 3-HIBA is the biochemical hallmark of the rare inborn error of metabolism known as 3-hydroxyisobutyric aciduria.[2][3] This guide will focus on the racemic form of its sodium salt, a stable and soluble compound crucial for in vitro and in vivo research applications. Understanding the properties and biological context of rac-3-Hydroxyisobutyric Acid Sodium Salt is paramount for investigating the pathophysiology of this debilitating disease and for the development of novel diagnostic and therapeutic strategies. Beyond its role in this rare disease, emerging evidence suggests a broader role for 3-HIBA in metabolic regulation, including insulin resistance and fatty acid metabolism, making it a molecule of interest in the study of more common metabolic disorders.[4]

The Pathophysiology of 3-Hydroxyisobutyric Aciduria

3-Hydroxyisobutyric aciduria is an organic aciduria characterized by the excessive excretion of 3-hydroxyisobutyric acid in the urine.[2] The clinical presentation is heterogeneous, ranging from mild, episodic vomiting to severe neurological impairment, developmental delay, and dysmorphic features.[2][5]

The Valine Catabolic Pathway: A Delicate Balance

The breakdown of L-valine is a multi-step enzymatic process primarily occurring in the mitochondria. A defect in any of the enzymes along this pathway can lead to the accumulation of upstream metabolites. The final steps of valine catabolism are particularly relevant to 3-hydroxyisobutyric aciduria.

Valine_Catabolism Valine Catabolic Pathway and Sites of Enzymatic Defects in 3-Hydroxyisobutyric Aciduria Valine L-Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase HIBA 3-Hydroxyisobutyric Acid Hydroxyisobutyryl_CoA->HIBA HIBCH Methylmalonyl_Semialdehyde Methylmalonyl- Semialdehyde HIBA->Methylmalonyl_Semialdehyde HIBADH Propionyl_CoA Propionyl-CoA Methylmalonyl_Semialdehyde->Propionyl_CoA MMSDH TCA TCA Cycle Propionyl_CoA->TCA

Valine catabolism and key enzymes.
Enzymatic Defects Leading to 3-Hydroxyisobutyric Aciduria

Initially, 3-hydroxyisobutyric aciduria was thought to be primarily caused by a deficiency in 3-hydroxyisobutyrate dehydrogenase (HIBADH) .[6] However, further research has revealed a more complex genetic landscape. While HIBADH deficiency can cause the disorder, mutations in the gene encoding 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) are now recognized as a significant cause.[7] A deficiency in HIBCH leads to the accumulation of 3-hydroxyisobutyryl-CoA, which is then hydrolyzed to 3-HIBA. More recently, cases have been identified with mutations in the ALDH6A1 gene, which encodes methylmalonate semialdehyde dehydrogenase (MMSDH).[2][8]

Enzyme Defect Gene Function Consequence of Deficiency
3-Hydroxyisobutyryl-CoA Hydrolase DeficiencyHIBCHHydrolyzes 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid.Accumulation of upstream toxic metabolites and secondary mitochondrial dysfunction.
3-Hydroxyisobutyrate Dehydrogenase DeficiencyHIBADHOxidizes 3-hydroxyisobutyric acid to methylmalonate semialdehyde.Accumulation and excretion of 3-hydroxyisobutyric acid.
Methylmalonate Semialdehyde Dehydrogenase DeficiencyALDH6A1Converts methylmalonate semialdehyde to propionyl-CoA.Accumulation of upstream metabolites including 3-hydroxyisobutyric acid.
The Neurotoxic Effects of 3-Hydroxyisobutyric Acid

The precise mechanisms of neurotoxicity in 3-hydroxyisobutyric aciduria are still under investigation, but evidence suggests that the accumulation of 3-HIBA plays a central role. In vitro studies using rat cerebral cortex homogenates have shown that 3-HIBA can inhibit key enzymes involved in energy metabolism.[9][10] Specifically, 3-HIBA has been shown to:

  • Inhibit mitochondrial respiratory chain complexes , particularly complex I-III, leading to impaired cellular respiration.[9][10]

  • Inhibit creatine kinase activity , an enzyme crucial for maintaining cellular ATP levels.[9][10]

  • Suppress Na+, K+-ATPase activity , which is vital for maintaining neuronal membrane potential and neurotransmission.[9]

These effects on cellular energy metabolism likely contribute to the neurological symptoms observed in patients, including developmental delay and neurodegeneration.[9][11]

rac-3-Hydroxyisobutyric Acid Sodium Salt: A Tool for Research

To study the pathophysiology of 3-hydroxyisobutyric aciduria and explore potential therapeutic interventions, researchers rely on the availability of high-purity 3-hydroxyisobutyric acid and its salts. The racemic sodium salt is a commonly used form due to its stability and solubility in aqueous solutions.

Synthesis of rac-3-Hydroxyisobutyric Acid Sodium Salt

While various methods exist for the synthesis of chiral 3-hydroxybutyric acid and its salts, a common approach for the racemic form involves the reduction of a suitable precursor followed by salt formation. A general, adaptable protocol is outlined below.

Protocol: Synthesis of rac-3-Hydroxyisobutyric Acid Sodium Salt

  • Reduction of Ethyl Acetoacetate: A common starting material is ethyl acetoacetate. Reduction can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction is typically carried out at a controlled temperature (e.g., 0-25°C).

  • Hydrolysis of the Ester: The resulting ethyl 3-hydroxybutyrate is then hydrolyzed to 3-hydroxybutyric acid. This is typically achieved by saponification using a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution.[12]

  • Acidification and Extraction: The reaction mixture is then acidified (e.g., with HCl) to protonate the carboxylate, and the 3-hydroxybutyric acid is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Formation of the Sodium Salt: The extracted 3-hydroxybutyric acid is then neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an appropriate solvent.[13]

  • Isolation and Purification: The resulting rac-3-Hydroxyisobutyric Acid Sodium Salt can be isolated by evaporation of the solvent and purified by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, should be optimized based on the specific scale and desired purity of the final product. Refer to relevant patents and publications for detailed procedures.[12][14]

Analytical Methodologies for 3-Hydroxyisobutyric Acid

Accurate and sensitive detection of 3-HIBA in biological samples is crucial for the diagnosis of 3-hydroxyisobutyric aciduria and for research purposes. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and enzymatic assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantitative analysis of organic acids in urine and plasma.[1]

Protocol: Urinary Organic Acid Analysis by GC-MS

  • Sample Preparation: A defined volume of urine, often normalized to creatinine concentration, is used. An internal standard (e.g., a stable isotope-labeled analog or a structurally similar but biologically absent compound) is added.[15]

  • Extraction: The organic acids are extracted from the aqueous urine sample using an organic solvent such as ethyl acetate or diethyl ether.[15]

  • Derivatization: To increase their volatility for GC analysis, the carboxyl and hydroxyl groups of the organic acids are derivatized. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

  • Quantification: The concentration of 3-HIBA is determined by comparing the peak area of its characteristic ions to that of the internal standard.

GCMS_Workflow GC-MS Workflow for Urinary 3-HIBA Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Extraction Solvent Extraction IS->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis & Quantification MS->Data

Workflow for GC-MS analysis of urinary 3-HIBA.
Enzymatic Assays

Enzymatic assays offer a more rapid and often simpler alternative to GC-MS for the specific quantification of 3-HIBA, particularly the S-enantiomer.[16]

Protocol: Spectrophotometric Enzymatic Assay for S-3-Hydroxyisobutyrate

This assay is based on the oxidation of S-3-hydroxyisobutyrate by 3-hydroxyisobutyrate dehydrogenase (HIBADH) and the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[16][17]

  • Reagent Preparation: Prepare a reaction buffer (e.g., glycine-NaOH buffer, pH 9.5), a solution of NAD⁺, and a solution of 3-hydroxyisobutyrate dehydrogenase.

  • Sample Preparation: Deproteinize plasma or serum samples, for example, by perchloric acid precipitation followed by neutralization.

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer, NAD⁺ solution, and the prepared sample.

    • Measure the initial absorbance at 340 nm.

    • Initiate the reaction by adding the 3-hydroxyisobutyrate dehydrogenase solution.

    • Monitor the increase in absorbance at 340 nm until the reaction reaches completion (a stable reading is obtained).

  • Calculation: The concentration of S-3-hydroxyisobutyrate is calculated based on the change in absorbance and the molar extinction coefficient of NADH. A standard curve can also be generated using known concentrations of S-3-hydroxyisobutyric acid.

Note: It is crucial to use a highly specific HIBADH preparation to avoid cross-reactivity with other hydroxy acids.[16]

Experimental Models and Therapeutic Strategies

Cellular and Animal Models

The development of robust experimental models is essential for understanding the molecular mechanisms of 3-hydroxyisobutyric aciduria and for testing potential therapies.

  • Cell Culture Models: Patient-derived fibroblasts can be used to study the effects of specific mutations on enzyme activity and cellular metabolism.[6] Additionally, commercially available cell lines, such as hepatocytes or neuronal cells, can be treated with rac-3-Hydroxyisobutyric Acid Sodium Salt to investigate its effects on cellular processes like mitochondrial function, oxidative stress, and apoptosis.[4][18]

  • Animal Models: Creating animal models that fully recapitulate the human phenotype of organic acidurias has been challenging. However, diet-induced models in genetically modified mice, such as those with a deficiency in a related metabolic pathway, have shown promise in mimicking some of the biochemical and neurological features of these disorders.[19]

Current and Future Therapeutic Approaches

Currently, there is no cure for 3-hydroxyisobutyric aciduria, and management is largely supportive.[20]

  • Dietary Management: A protein-restricted diet, specifically limiting the intake of valine, is a cornerstone of therapy to reduce the production of 3-HIBA.[8]

  • Carnitine Supplementation: Carnitine is often supplemented to help detoxify the accumulating organic acids by forming carnitine esters that are more readily excreted.[8]

Future therapeutic strategies may focus on:

  • Enzyme Replacement Therapy: Providing a functional version of the deficient enzyme.

  • Gene Therapy: Correcting the underlying genetic defect.

  • Pharmacological Chaperones: Small molecules that can help stabilize misfolded enzymes and restore some function.

The use of rac-3-Hydroxyisobutyric Acid Sodium Salt in preclinical studies will be instrumental in the evaluation of these novel therapeutic approaches.

Conclusion

rac-3-Hydroxyisobutyric Acid Sodium Salt is an indispensable tool for advancing our understanding of 3-hydroxyisobutyric aciduria. This in-depth technical guide has provided a comprehensive overview of the disease's pathophysiology, the biochemical intricacies of the valine catabolic pathway, and detailed methodologies for the synthesis and analysis of this key metabolite. By equipping researchers with this foundational knowledge and practical protocols, we aim to facilitate further investigation into the molecular mechanisms of this rare disorder and accelerate the development of effective treatments. The continued study of 3-hydroxyisobutyric acid and its role in metabolism holds the promise of not only improving the lives of patients with 3-hydroxyisobutyric aciduria but also shedding light on broader principles of metabolic health and disease.

References

  • Sass, J. O., et al. (2017). A Fatal Case of 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency in a Term Infant with Severe High Anion Gap Acidosis and Review of the Literature. ResearchGate. Retrieved from [Link]

  • Podebrad, F., et al. (2000). Stereodifferentiation of 3-hydroxyisobutyric- and 3-aminoisobutyric acid in human urine by enantioselective multidimensional capillary gas chromatography-mass spectrometry. Clinica Chimica Acta, 292(1-2), 93-105. Retrieved from [Link]

  • Rougraff, P. M., et al. (1990). Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate. Analytical Biochemistry, 184(2), 317-320. Retrieved from [Link]

  • Wikipedia. (2023). 3-hydroxyisobutyric aciduria. Retrieved from [Link]

  • Loupatty, F. J., et al. (2006). Clinical, biochemical, and molecular findings in three patients with 3-hydroxyisobutyric aciduria. Molecular Genetics and Metabolism, 87(3), 243-248. Retrieved from [Link]

  • StoryMD. (n.d.). 3-Hydroxyisobutyric Aciduria. Retrieved from [Link]

  • Hawes, J. W., et al. (1996). Mammalian 3-Hydroxyisobutyrate Dehydrogenase. ResearchGate. Retrieved from [Link]

  • Nilsen, M. S., et al. (2023). Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease. EBioMedicine, 91, 104569. Retrieved from [Link]

  • Wikipedia. (2023). 3-hydroxyisobutyryl-CoA hydrolase. Retrieved from [Link]

  • Ferdinandusse, S., et al. (2017). A summary of valine metabolism, highlighting the role of short-chain enoyl-CoA hydratase (SCEH) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). ResearchGate. Retrieved from [Link]

  • Ko, F. J., et al. (1991). 3-Hydroxyisobutyric Aciduria: An Inborn Error of Valine Metabolism. Semantic Scholar. Retrieved from [Link]

  • Hildebrandt, T. M., et al. (2017). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant Physiology, 175(2), 649-663. Retrieved from [Link]

  • van der Westhuizen, F. H., et al. (2017). GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. Scientific Reports, 7(1), 1-12. Retrieved from [Link]

  • Assay Genie. (n.d.). Human 3-hydroxyisobutyrate dehydrogenase, mitochondrial (HIBADH) ELISA Kit (HUEB1314). Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (2006). Clinical, biochemical, and molecular findings in three patients with 3-hydroxyisobutyric aciduria. Retrieved from [Link]

  • Organic Acidemia Association. (n.d.). 3-Hydroxyisobutyric Acidemia. Retrieved from [Link]

  • Symptoma. (n.d.). 3-Hydroxyisobutyric Aciduria: Symptoms, Diagnosis and Treatment. Retrieved from [Link]

  • Viegas, C. M., et al. (2008). Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats. International Journal of Developmental Neuroscience, 26(3-4), 293-299. Retrieved from [Link]

  • Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • Harris, R. A., et al. (1988). A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine. Analytical Biochemistry, 169(2), 299-304. Retrieved from [Link]

  • Google Patents. (2020). CN110035991B - Preparation of (R) -3-hydroxybutyric acid or its salt by one-step fermentation.
  • Patsnap. (2017). Synthesis process of (R)-3-hydroxybutyric acid and salts thereof.
  • Waters. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link]

  • Viegas, C. M., et al. (2007). EVIDENCE THAT 3-HYDROXYISOBUTYRIC ACID INHIBITS KEY ENZYMES OF ENERGY METABOLISM IN CEREBRAL CORTEX OF YOUNG RATS. SBBq. Retrieved from [Link]

  • AIR Unimi. (n.d.). A Novel Approach by SPME-GC/MS for the Determination of gamma-hydroxybutyric acid (GHB) in Urine. Retrieved from [Link]

  • Wang, Y., et al. (2007). Gas chromatographic analysis of 3-hydroxybutyric acid. ResearchGate. Retrieved from [Link]

  • Zinnanti, W. J., et al. (2006). A diet-induced mouse model for glutaric aciduria type I. Brain, 129(Pt 4), 899-910. Retrieved from [Link]

  • Orphanet. (2023). 3-hydroxyisobutyric aciduria. Retrieved from [Link]

  • Nilsen, M. S., et al. (2020). 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Diabetes, 69(9), 1945-1959. Retrieved from [Link]

  • Gąsior, J., et al. (2017). Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans. Microbial Cell Factories, 16(1), 1. Retrieved from [Link]

  • Al-Hertani, W., et al. (2009). Neuropathology of 3-hydroxyisobutyric aciduria, an autopsy case report. The Canadian Journal of Neurological Sciences, 36(4), 483-486. Retrieved from [Link]

  • Kamal, R. M., et al. (2016). The Neurobiological Mechanisms of Gamma-Hydroxybutyrate Dependence and Withdrawal and Their Clinical Relevance: A Review. Karger Publishers. Retrieved from [Link]

  • Seebach, D., et al. (1992). Butanoic acid, 3-hydroxy-, methyl ester, (R) -. Organic Syntheses, 71, 204. Retrieved from [Link]

  • Harvard Stem Cell Institute iPS Core Facility. (n.d.). Protocols. Retrieved from [Link]

  • Munteanu, C., et al. (2010). Experimental Methodology used by Cell Cultures Laboratory from National Institute of Rehabilitation, Physical Medicine and Balne. Semantic Scholar. Retrieved from [Link]

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Cellular Uptake and Transport Mechanisms of 3-Hydroxyisobutyric Acid (3-HIB): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, elevated circulating branched-chain amino acids (BCAAs) have been correlated with metabolic syndrome and insulin resistance. However, the exact molecular bridge connecting BCAA catabolism to altered lipid homeostasis remained elusive until the identification of 3-Hydroxyisobutyric Acid (3-HIB) . As a unique catabolic intermediate of the BCAA valine, 3-HIB functions not merely as a metabolic byproduct, but as a potent paracrine signaling molecule[1].

This technical whitepaper provides an in-depth analysis of the cellular efflux, trans-endothelial transport mechanisms, and downstream metabolic cascades triggered by 3-HIB. Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with self-validating experimental protocols to facilitate robust investigations into 3-HIB-mediated metabolic dysfunction.

Mechanisms of 3-HIB Cellular Efflux and Uptake

Mitochondrial Synthesis and Skeletal Muscle Efflux

Unlike the catabolites of leucine and isoleucine, which remain bound to Coenzyme A (CoA) during their degradation, valine catabolism generates 3-hydroxyisobutyryl-CoA. This molecule is uniquely hydrolyzed by the rate-limiting enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) into free 3-HIB[2]. The removal of the bulky, charged CoA moiety allows 3-HIB to freely exit the mitochondria.

Once in the cytosol, 3-HIB is secreted from skeletal muscle cells into the interstitial space. This efflux is primarily facilitated by members of the Solute Carrier 16 (SLC16A) family, commonly known as Monocarboxylate Transporters (MCTs)[3]. By coupling the transport of 3-HIB with a proton (H+), these transporters maintain electrical neutrality across the plasma membrane, allowing muscle cells to continuously extrude 3-HIB during periods of high valine catabolism driven by PGC-1α activation[1],[4].

Trans-Endothelial Transport and Paracrine Signaling

Upon reaching the vascular endothelium, 3-HIB exerts its primary pathogenic effect. Rather than passively diffusing into tissues, 3-HIB acts as a paracrine signal on endothelial cells to actively upregulate the expression and membrane localization of Fatty Acid Transport Proteins (specifically FATP3 and FATP4) and the fatty acid translocase CD36 [1],[5].

This receptor-mediated upregulation drastically increases the trans-endothelial flux of circulating blood-borne lipids into the underlying tissues, fundamentally altering local lipid partitioning[5].

Adipocyte and Epithelial Cell Uptake

Beyond skeletal muscle, 3-HIB directly impacts adipose and epithelial tissues. In white and brown adipocytes, 3-HIB promotes the uptake of exogenous fatty acids, increasing the substrate pool for triglyceride synthesis[2]. Similarly, in epithelial models, 3-HIB supplementation (0.4–0.8 mM) has been shown to upregulate mTOR signaling and increase the cellular uptake of long-chain fatty acids (e.g., C15:0, C20:0), driving lipid droplet formation and cellular proliferation[6],[7].

The 3-HIB-Mediated Metabolic Cascade

Understanding the causality of 3-HIB requires tracing its path from synthesis to its ultimate effect on insulin signaling. The progression operates as a self-amplifying loop of lipotoxicity:

  • Valine Catabolism: Overnutrition or specific genetic programs (e.g., PGC-1α overexpression) drive valine breakdown, producing excess 3-HIB[1].

  • Endothelial Activation: Secreted 3-HIB stimulates FATP3/4 and CD36 on the vascular endothelium[1],[5].

  • Lipid Accumulation: Enhanced trans-endothelial fatty acid transport leads to an intracellular surplus of lipid species, specifically Diacylglycerols (DAGs) and Triacylglycerols (TAGs) in skeletal muscle[4].

  • Kinase Cascade & Insulin Resistance: The accumulation of DAGs activates Protein Kinase C-theta (PKC-θ). Active PKC-θ physically inhibits the insulin receptor tyrosine kinase cascade, specifically blunting the phosphorylation of Akt (Ser473) . This prevents the translocation of GLUT4 to the membrane, clinically manifesting as insulin resistance[4].

SignalingPathway PGC1a PGC-1α Activation (Skeletal Muscle) Valine Valine Catabolism (HIBCH Enzyme) PGC1a->Valine HIB 3-HIB Secretion (via SLC16A/MCT Transporters) Valine->HIB Endothelial Endothelial Cells (FATP3/4 & CD36 Upregulation) HIB->Endothelial Paracrine Signaling FA_Transport Trans-endothelial Fatty Acid Flux Endothelial->FA_Transport Lipid_Acc Muscle Lipid Accumulation (DAG & TAG) FA_Transport->Lipid_Acc Insulin_Res Insulin Resistance (Akt Inhibition via PKC-θ) Lipid_Acc->Insulin_Res Kinase Cascade

Paracrine signaling pathway of 3-HIB driving fatty acid transport and insulin resistance.

Quantitative Data on 3-HIB and Lipid Metabolism

To benchmark experimental models, the following table summarizes the quantitative impact of 3-HIB across various biological contexts.

Biomarker / ParameterBiological ContextBaseline / Control3-HIB Stimulated / Disease StateFold ChangeReference
Plasma 3-HIB Concentration Human Fasting Plasma15 - 20 μM40 - 100 μM (T2DM / Obesity)~2.0x - 5.0x[2],[8]
Endothelial FA Transport In Vitro HUVEC TranswellNormalized to 1.0+ 5 mM 3-HIB~2.0x increase[1]
Muscle DAG Content In Vivo Skeletal Muscle~2.5 nmol/mg+ 3-HIB Treatment~3.8 nmol/mg (1.5x)[1],[4]
Akt Phosphorylation Insulin-Stimulated Myotubes100% Activation+ 2 mM 3-HIB~50% Reduction[4],[9]
Intracellular Triglycerides Epithelial / Adipose CellsNormalized to 1.0+ 0.8 mM 3-HIB~1.4x increase[6],[7]

Experimental Protocols: Investigating 3-HIB Transport

To ensure scientific integrity, assays measuring 3-HIB activity must be designed as self-validating systems. The following protocols detail how to measure the trans-endothelial transport of fatty acids induced by 3-HIB, ensuring that paracellular leakage is not conflated with active transport.

Protocol A: In Vitro Trans-Endothelial Fatty Acid Transport Assay

Objective: Quantify the paracrine effect of 3-HIB on endothelial fatty acid flux[1].

  • Step 1: Co-Culture Setup. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the apical chamber of a Transwell insert (0.4 μm pore size, polycarbonate). Culture C2C12 myotubes in the basolateral (lower) chamber. Allow 48-72 hours for HUVECs to form a confluent monolayer.

  • Step 2: Barrier Integrity Validation (Critical Causality Step). Before testing transport, add 1 mg/mL FITC-dextran (4 kDa) to the apical chamber. After 1 hour, measure fluorescence in the basolateral chamber. Self-Validation: A permeability of <5% confirms tight junction integrity, ensuring subsequent lipid transport is actively mediated by FATP3/4/CD36, not passive leakage.

  • Step 3: 3-HIB Stimulation. Introduce synthetic 3-HIB (0.5 mM to 5.0 mM) to the apical chamber. Incubate for 2 to 4 hours to allow for transporter upregulation.

  • Step 4: Tracer Incubation. Add a fluorescent lipid tracer (e.g., Bodipy-C16, 5 μM) complexed with fatty-acid-free Bovine Serum Albumin (BSA) in a 2:1 molar ratio to the apical chamber.

  • Step 5: Downstream Quantification. After 30–60 minutes, collect the C2C12 myotubes from the basolateral chamber. Lyse the cells and quantify intracellular Bodipy-C16 accumulation using microplate fluorometry (Ex: 500 nm / Em: 520 nm) or flow cytometry.

Protocol B: LC-MS/MS Quantification of 3-HIB Secretion

Objective: Measure the efflux of 3-HIB from cultured myotubes to validate valine catabolic flux.

  • Step 1: Metabolic Quenching. Aspirate culture media and immediately quench cellular metabolism by adding ice-cold 80% methanol (-20°C) containing an isotopically labeled internal standard (e.g., 13C-labeled 3-HIB).

  • Step 2: Extraction & Precipitation. Scrape the cells, transfer to a microcentrifuge tube, and vortex for 5 minutes. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and debris.

  • Step 3: Derivatization. To enhance the ionization efficiency of the carboxylic acid group, derivatize the supernatant with 3-nitrophenylhydrazine (3-NPH) and EDC/Pyridine for 30 minutes at 40°C.

  • Step 4: LC-MS/MS Analysis. Inject the derivatized sample into a Triple Quadrupole Mass Spectrometer coupled to a UHPLC system. Utilize a C18 reverse-phase column and operate in negative electrospray ionization (ESI-) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for 3-HIB.

ExperimentalWorkflow Step1 1. Co-Culture Setup (HUVECs on Transwell, C2C12 below) Step2 2. Barrier Validation (FITC-Dextran Permeability <5%) Step1->Step2 Step3 3. 3-HIB Stimulation (Apical Addition, 0.5 - 5.0 mM) Step2->Step3 Step4 4. Tracer Incubation (Bodipy-C16 or 13C-Palmitate) Step3->Step4 Step5 5. Downstream Quantification (Flow Cytometry & LC-MS/MS) Step4->Step5

Step-by-step workflow for in vitro 3-HIB transport and fatty acid uptake assays.

References

  • [1] Jang, C., Oh, S. F., Wada, S., et al. (2016). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nature Medicine. URL:[Link]

  • [2] Nilsen, H. V., et al. (2020). 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Diabetes. URL:[Link]

  • [6] Zheng, Y., et al. (2025). Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells. Frontiers in Nutrition. URL:[Link]

  • [4] Zhen, Y., et al. (2021). Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor. Nutrients (MDPI). URL:[Link]

  • [8] Mardinoglu, A., et al. (2018). Elevated plasma levels of 3-hydroxyisobutyric acid are associated with incident type 2 diabetes. EBioMedicine. URL:[Link]

Sources

rac-3-Hydroxyisobutyric Acid Sodium Salt: Mechanistic Insights into Mitochondrial Function and Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The intersection of branched-chain amino acid (BCAA) catabolism and mitochondrial bioenergetics has become a focal point in understanding metabolic syndrome, insulin resistance, and primary mitochondrial disorders. Central to this nexus is 3-Hydroxyisobutyric acid (3-HIBA) , a catabolic intermediate of the BCAA valine. Utilizing the sodium salt form (rac-3-Hydroxyisobutyric Acid Sodium Salt) in experimental settings is critical; it provides high aqueous solubility and maintains physiological pH, preventing the acidification artifacts that free acids introduce to delicate mitochondrial preparations.

This whitepaper synthesizes current authoritative literature to explore how 3-HIBA escapes mitochondrial oxidation to act as a paracrine signaling molecule, while paradoxically exerting localized toxic effects on mitochondrial electron transport and energy buffering systems.

Metabolic Origin and Mitochondrial Efflux

Unlike catabolites derived from leucine and isoleucine, which remain bound to Coenzyme A (CoA) during their degradation, the valine catabolite 3-hydroxyisobutyryl-CoA is uniquely hydrolyzed by the rate-limiting enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH)[1]. This de-esterification generates free 3-HIBA.

This biochemical divergence is critical: free 3-HIBA can cross the inner mitochondrial membrane and exit into the cytosol and extracellular space. Once secreted from muscle or adipocytes, it acts as a paracrine factor that stimulates endothelial fatty acid uptake, a mechanism strongly linked to ectopic lipid deposition and the pathogenesis of Type 2 Diabetes[2].

G Valine L-Valine (Mitochondrial Matrix) HIB_CoA 3-Hydroxyisobutyryl-CoA Valine->HIB_CoA HIBCH HIBCH Enzyme (Hydrolysis) HIB_CoA->HIBCH HIBA_Mito 3-HIBA (Mitochondria) HIBCH->HIBA_Mito HIBA_Cyto 3-HIBA (Cytosol/Extracellular) HIBA_Mito->HIBA_Cyto Efflux ETC ETC Complex I-III Inhibition HIBA_Mito->ETC Toxicity Endothelial Endothelial FA Uptake & Insulin Resistance HIBA_Cyto->Endothelial Paracrine

Valine catabolism pathway illustrating 3-HIBA mitochondrial efflux and downstream targets.

Mechanisms of Mitochondrial Modulation by 3-HIBA

As a Senior Application Scientist, I emphasize that observing a phenotypic change is insufficient; we must define the causality of the molecular interaction. Supraphysiological accumulation of 3-HIBA—mimicking conditions like 3-hydroxyisobutyric aciduria or severe insulin resistance—exerts direct, measurable impairments on mitochondrial bioenergetics[3].

A. Targeted Impairment of the Electron Transport Chain (ETC)

In isolated cerebral cortex homogenates, exposure to 0.1–1.0 mM 3-HIBA significantly reduces the activity of respiratory chain Complexes I-III by approximately 20%[3]. Crucially, high-resolution respirometry reveals that 3-HIBA does not alter State III or State IV respiration in the presence of glutamate/malate or succinate[4]. The Causality: Because the respiratory control ratio (RCR) remains stable, 3-HIBA is not acting as a protonophore (uncoupler) like FCCP. Instead, its toxicity is localized structurally to the electron transfer bridge between NADH dehydrogenase (Complex I) and the cytochrome bc1 complex (Complex III), weakly impeding cellular respiration without collapsing the proton motive force[3].

B. Oxidative Inactivation of Mitochondrial Creatine Kinase (mtCK)

Mitochondrial creatine kinase (mtCK) is an essential enzyme for buffering the intracellular ATP/ADP ratio. 3-HIBA inhibits mtCK activity by up to 30%[3]. The Causality: This inhibition is not driven by competitive allosteric binding. Rather, 3-HIBA induces localized reactive oxygen species (ROS) production. The ROS subsequently oxidizes highly sensitive, essential thiol (-SH) groups on the mtCK enzyme structure. The Self-Validating Proof: This mechanistic hypothesis is validated by rescue experiments. Co-incubation of the mitochondrial fraction with radical scavengers (such as reduced glutathione, alpha-tocopherol, or a Superoxide Dismutase/Catalase cocktail) fully prevents the inhibition, restoring mtCK activity to baseline[4].

C. Adipocyte-Specific Metabolic Reprogramming

3-HIBA exhibits highly divergent, tissue-specific effects. In white adipocytes, 3-HIBA treatment decreases mitochondrial oxygen consumption and ROS generation[2]. Conversely, in brown adipocytes, 3-HIBA upregulates mitochondrial oxygen consumption and ROS, driving a thermogenic and oxidative phenotype[1].

Quantitative Data Summary

The following table summarizes the primary in vitro quantitative effects of 3-HIBA on mitochondrial targets, establishing a baseline for assay development.

Target Enzyme / SystemTissue Model3-HIBA ConcentrationObserved Effect SizeMechanistic DriverReversibility / Rescue Agent
ETC Complex I-III Rat Cerebral Cortex0.1 – 1.0 mM~20% InhibitionDirect structural interferenceNone observed
Mitochondrial CK (mtCK) Rat Cerebral Cortex0.1 – 1.0 mM~30% InhibitionThiol group oxidation via ROSFull rescue via GSH, Trolox, SOD/CAT
Na+, K+-ATPase Rat Cerebral Cortex0.1 – 1.0 mM~37% InhibitionPeroxyl radical damageFull rescue via Trolox
O2 Consumption White AdipocytesPhysiologicalSignificant DecreaseMetabolic reprogrammingN/A
O2 Consumption Brown AdipocytesPhysiologicalSignificant IncreaseThermogenic activationN/A

Experimental Protocols for Evaluating 3-HIBA Toxicity

To ensure reproducibility and scientific integrity, the following self-validating protocols are designed to assess 3-HIBA's impact on mitochondrial function. The inclusion of an antioxidant rescue arm in Protocol 2 serves as an internal control to confirm the oxidative mechanism of action.

Protocol 1: Spectrophotometric Assessment of Complex I-III Activity
  • Tissue Preparation: Euthanize the model organism and rapidly excise the target tissue (e.g., cerebral cortex) into ice-cold isolation buffer (225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).

  • Mitochondrial Isolation: Homogenize the tissue and perform differential centrifugation (spin at 1,000 × g to remove nuclei/debris; spin supernatant at 10,000 × g to pellet mitochondria). Resuspend the pellet in assay buffer.

  • 3-HIBA Incubation: Incubate the mitochondrial suspension with rac-3-Hydroxyisobutyric Acid Sodium Salt (0.1 mM, 0.5 mM, and 1.0 mM) for 30 minutes at 37°C.

  • Activity Measurement: Add NADH (substrate for Complex I) and cytochrome c (electron acceptor). Measure the reduction of cytochrome c spectrophotometrically at 550 nm. Calculate the rate of Complex I-III linked activity.

Protocol 2: Mitochondrial Creatine Kinase (mtCK) Thiol Oxidation Assay
  • Preparation & Aliquoting: Utilize the mitochondrial suspension from Protocol 1. Split the suspension into three cohorts: (A) Vehicle Control, (B) 3-HIBA Treatment (1.0 mM), and (C) 3-HIBA + Antioxidant Rescue (1.0 mM 3-HIBA + 2 mM Reduced Glutathione).

  • Pre-incubation: Incubate all cohorts for 1 hour at 37°C to allow ROS generation and subsequent thiol oxidation.

  • Enzyme Assay: Initiate the mtCK reaction by adding phosphocreatine and ADP. Couple the ATP produced to hexokinase and glucose-6-phosphate dehydrogenase, monitoring NADPH formation at 340 nm.

  • Validation: Cohort C must show activity statistically identical to Cohort A to validate that the inhibition observed in Cohort B is strictly ROS-mediated[4].

G Isolate Isolate Mitochondria Incubate Incubate with 3-HIBA (0.1 - 1.0 mM) Isolate->Incubate Split Split Aliquots Incubate->Split Assay1 Measure Complex I-III Split->Assay1 Assay2 Measure mtCK Activity (+/- Antioxidants) Split->Assay2

Step-by-step experimental workflow for assessing 3-HIBA induced mitochondrial dysfunction.

Clinical & Drug Development Implications

For drug development professionals, 3-HIBA represents a critical biomarker and therapeutic target. Elevated urinary and plasma levels of 3-HIBA are strongly correlated with primary mitochondrial disorders[5] and incident Type 2 Diabetes[2]. Because 3-HIBA acts as a secreted mediator that forces endothelial cells to uptake excess fatty acids, it directly contributes to lipotoxicity and systemic insulin resistance.

Therapeutic strategies currently under investigation include the development of small-molecule HIBCH inhibitors to prevent the hydrolysis of 3-hydroxyisobutyryl-CoA, thereby trapping the catabolite within the mitochondria and preventing the pathological paracrine signaling cascade.

References

  • Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism Source: diabetesjournals.org URL: [Link]

  • Title: Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats Source: nih.gov (PubMed) URL: [Link]

  • Title: EVIDENCE THAT 3-HYDROXYISOBUTYRIC ACID INHIBITS KEY ENZYMES OF ENERGY METABOLISM IN CEREBRAL CORTEX OF YOUNG RATS Source: usp.br (SBBq) URL: [Link]

  • Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC Source: nih.gov (PMC) URL: [Link]

  • Title: NMR-based urinary biomarkers in pediatric primary mitochondrial disorders and chronic kidney disease - PMC Source: nih.gov (PMC) URL: [Link]

Sources

Discovery and Metabolic Significance of 3-Hydroxyisobutyric Acid (3-HIB): From Valine Intermediate to Metabolic Regulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically viewed merely as a transient intermediate in branched-chain amino acid (BCAA) catabolism, 3-Hydroxyisobutyric acid (3-HIB) has recently emerged as a critical signaling metabolite. As a 4-carbon branched hydroxy fatty acid[1], 3-HIB sits at the intersection of amino acid degradation and lipid metabolism. This whitepaper synthesizes the historical discovery of 3-HIB, its mechanistic role in the L-valine degradation pathway, and its modern applications as a biomarker and therapeutic target for insulin resistance, Type 2 Diabetes (T2D), and oncology.

Historical Context & Discovery

The foundational understanding of 3-HIB's role in metabolism was established in the 1950s by Minor J. Coon and colleagues. Through early enzymatic assays, Coon’s team elucidated the step-by-step degradation of L-valine, identifying the coenzyme A (CoA) thiol esters of isobutyric and 3-hydroxyisobutyric acids as obligate intermediates[2]. They demonstrated that 3-HIB is uniquely generated as a free acid during this cascade before being re-oxidized, distinguishing valine catabolism from that of other BCAAs like leucine and isoleucine, which remain CoA-bound through their respective pathways[2][3].

Mechanistic Causality: The Valine Degradation Pathway

The catabolism of L-valine is a highly regulated mitochondrial process. The generation and subsequent clearance of 3-HIB rely on a specific sequence of enzymatic reactions:

  • Transamination & Oxidative Decarboxylation: L-valine is converted to α-ketoisovalerate by branched-chain aminotransferase (BCAT), followed by decarboxylation to isobutyryl-CoA.

  • Dehydrogenation & Hydration: Isobutyryl-CoA is dehydrogenated to methacrylyl-CoA, which is then hydrated by enoyl-CoA hydratase (ECHS1) to form 3-hydroxyisobutyryl-CoA[4].

  • Hydrolysis (The 3-HIB Generation Step): Unlike other BCAA intermediates, 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to release free 3-HIB and Coenzyme A[5]. This step is critical because free 3-HIB can cross mitochondrial and cellular membranes, allowing it to act as a paracrine signaling molecule[6].

  • Oxidation & TCA Integration: 3-HIB is oxidized by 3-hydroxyisobutyrate dehydrogenase (HIBADH) to methylmalonate semialdehyde (MMSA)[4][7]. MMSA is ultimately converted to propionyl-CoA, which enters the TCA cycle as succinyl-CoA[4][5].

ValinePathway Valine L-Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsoCoA Isobutyryl-CoA KIV->IsoCoA BCKDH MethCoA Methacrylyl-CoA IsoCoA->MethCoA ACAD8 HIBCoA 3-Hydroxyisobutyryl-CoA MethCoA->HIBCoA ECHS1 HIB 3-Hydroxyisobutyric Acid (3-HIB) HIBCoA->HIB HIBCH (Hydrolysis) MMSA Methylmalonate Semialdehyde HIB->MMSA HIBADH (Oxidation) PropCoA Propionyl-CoA MMSA->PropCoA ALDH6A1

Figure 1: L-valine catabolic pathway highlighting the generation and oxidation of 3-HIB.

Clinical & Pathological Significance

The clinical relevance of 3-HIB extends from rare genetic disorders to global metabolic pandemics.

Inborn Errors of Metabolism

Mutations in the HIBADH gene lead to a complete loss-of-function of the HIBADH enzyme, resulting in 3-hydroxyisobutyric aciduria [7]. This rare metabolic disorder is characterized by the massive accumulation and urinary excretion of 3-HIB, often presenting with dysmyelination and varying degrees of neurological impairment[4][7].

Type 2 Diabetes and Insulin Resistance

Recent breakthroughs have identified 3-HIB as a secreted mediator of endothelial and adipocyte fatty acid transport[8]. Elevated plasma levels of 3-HIB are strongly associated with incident Type 2 Diabetes[8]. In adipocytes, 3-HIB acts as a paracrine signal that upregulates fatty acid uptake and modulates insulin-stimulated glucose uptake, directly driving lipotoxicity and systemic insulin resistance[6].

Oncology

In cancer metabolism, the HIBCH enzyme is highly expressed in colorectal and prostate cancers[5]. By accelerating valine catabolism, tumors increase the flux of propionyl-CoA into the TCA cycle to sustain rapid proliferation. Knockdown of HIBCH disrupts this flux, leading to a depletion of downstream TCA intermediates like succinic acid[5].

Quantitative Data Summary
Physiological / Pathological StateObserved 3-HIB LevelBiological Implication / MechanismReference
Fasting (Type 1 Diabetes) 20 – 100 μmol/L in plasmaEarly indicator of BCAA metabolic dysregulation.[6]
Type 2 Diabetes / Obesity Significantly ElevatedPromotes adipocyte fatty acid uptake; correlates with HOMA2-IR.[6]
HIBADH Deficiency Massive urinary accumulationCauses 3-hydroxyisobutyric aciduria; requires low-valine diet.[7]
Colorectal Cancer (HIBCH Knockdown) Decreased intracellular 3-HIBImpairs propionyl-CoA generation, starving the TCA cycle.[5]

Analytical & Experimental Methodologies

To ensure scientific integrity and reproducibility, the quantification and functional assessment of 3-HIB require rigorous, self-validating protocols. A critical analytical challenge is that 3-HIB is isobaric to 3-hydroxybutyric acid (a common ketone body)[4]. Without proper chromatographic separation, mass spectrometry can easily conflate the two, leading to false positives during states of ketoacidosis[4].

Workflow Sample Sample Collection (Plasma/Urine) Prep Protein Precipitation & Derivatization Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Data Data Analysis & Biomarker Validation LCMS->Data

Figure 2: Standard LC-MS/MS workflow for quantifying 3-HIB in biological samples.

Protocol 1: LC-MS/MS Quantification of 3-HIB

Objective: To accurately quantify 3-HIB in plasma/urine while resolving it from isobaric ketone bodies.

  • Sample Preparation: Aliquot 50 μL of plasma or urine. Add 200 μL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., D3-3-HIB) to precipitate proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean autosampler vial.

  • Chromatographic Separation (Critical Step): Inject 5 μL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: HILIC provides superior retention and baseline resolution of 3-HIB from 3-hydroxybutyric acid compared to standard C18 columns, preventing isobaric interference[4].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 3-HIB (m/z 103.0 → 59.0).

  • Validation: Calculate concentrations using a multi-point calibration curve normalized to the internal standard.

Protocol 2: In Vitro Adipocyte Fatty Acid Uptake Assay

Objective: To validate the paracrine effect of 3-HIB on lipid metabolism in adipocytes[6].

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature white adipocytes over 8 days using a standard differentiation cocktail (IBMX, dexamethasone, insulin).

  • Metabolic Starvation: Wash cells with PBS and incubate in serum-free, low-glucose DMEM for 4 hours to establish a metabolic baseline.

  • 3-HIB Treatment: Spike the media with exogenous 3-HIB at physiologically relevant pathological concentrations (e.g., 1 mM to 5 mM) for 24 hours.

  • Fluorescent FA Addition: Add a fluorescently labeled fatty acid analog (e.g., BODIPY-C16) bound to essentially fatty acid-free BSA (ratio 2:1) to the media.

  • Kinetic Measurement: Measure intracellular fluorescence (Ex 488 nm / Em 515 nm) every 10 minutes for 1 hour using a microplate reader.

  • Normalization: Lyse cells and normalize fluorescence units to total protein concentration (BCA assay). Increased fluorescence in the 3-HIB treated group validates its role in upregulating fatty acid transport[6].

Future Directions in Drug Development

The discovery that 3-HIB is not just a metabolic byproduct, but an active driver of insulin resistance and tumor proliferation, opens novel pharmacological avenues. Inhibitors targeting HIBCH are currently being explored to starve colorectal and prostate tumors of propionyl-CoA[5]. Conversely, enhancing HIBADH activity could rapidly clear 3-HIB from circulation, presenting a unique therapeutic strategy to mitigate lipotoxicity and reverse insulin resistance in metabolic syndrome.

References

  • PubChem. "3-Hydroxyisobutyric acid | C4H8O3 | CID 87". National Center for Biotechnology Information. URL: [Link]

  • Meyer M, et al. "3-Hydroxyisobutyrate dehydrogenase (HIBADH) deficiency—A novel disorder of valine metabolism." Journal of Inherited Metabolic Disease, 2021. URL: [Link]

  • Nilsen MS, et al. "3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism." Diabetes, 2020. URL: [Link]

  • Mardinoglu A, et al. "Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes." EBioMedicine, 2018. URL: [Link]

  • Shi H, et al. "Targeting HIBCH to reprogram valine metabolism for the treatment of colorectal cancer." Cell Death & Disease, 2019. URL: [Link]

  • Peters H, et al. "Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria." Orphanet Journal of Rare Diseases, 2013. URL: [Link]

  • Maggio-Hall LA, et al. "A Single Acyl-CoA Dehydrogenase Is Required For Catabolism Of Isoleucine, Valine And Short-Chain Fatty Acids In Aspergillus nidulans." Genetics, 2006. URL: [Link]

  • Norton JE. "Regulation of Branched Chain Amino Acid Catabolism in Pseudomonas putida." ShareOK (Dissertation), 1972. URL: [Link]

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Methodological & Application

Application Note: Quantification of rac 3-Hydroxyisobutyric Acid Sodium Salt using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Urine Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Biological Significance

rac 3-Hydroxyisobutyric acid (3-HIBA) is a highly polar, low-molecular-weight (MW 104.10 g/mol ) branched-chain organic acid. Biologically, it is a critical intermediate in the catabolic pathway of the branched-chain amino acid (BCAA) L-valine.

Historically, 3-HIBA quantification was relegated to the diagnosis of rare inborn errors of metabolism, specifically 3-hydroxyisobutyric aciduria caused by HIBADH (3-hydroxyisobutyrate dehydrogenase) deficiency[1]. However, recent metabolomic breakthroughs have identified 3-HIBA as a potent paracrine regulator of trans-endothelial fatty acid transport in skeletal muscle. Elevated circulating levels of 3-HIBA are now recognized as a robust biomarker for metabolic inflexibility, insulin resistance, incident Type 2 Diabetes (T2D), and Diabetic Kidney Disease (DKD) progression[2][3].

ValinePathway Val L-Valine KIV α-Ketoisovalerate Val->KIV BCAT IB_CoA Isobutyryl-CoA KIV->IB_CoA BCKDH HIB_CoA 3-Hydroxyisobutyryl-CoA IB_CoA->HIB_CoA ACAD8 HIBA 3-Hydroxyisobutyrate (3-HIBA) HIB_CoA->HIBA HIBCH MMSA Methylmalonic Semialdehyde HIBA->MMSA HIBADH

Metabolic pathway of L-Valine catabolism highlighting 3-HIBA production.

Analytical Challenges & Methodological Rationale

Quantifying 3-HIBA presents a triad of analytical challenges:

  • High Polarity & Poor Retention: As a small hydroxy acid, 3-HIBA elutes in the void volume of standard C18 reversed-phase columns.

  • Lack of Chromophore: It cannot be detected via standard UV/Vis or fluorescence detectors without complex derivatization.

  • Phase Dewetting: Retaining polar analytes requires highly aqueous mobile phases (e.g., 99% water). Standard high-density C18 columns undergo pore dewetting under these conditions, leading to irreproducible retention times.

The Solution (Causality & Design): To create a self-validating, high-throughput system without the need for time-consuming chemical derivatization, this protocol utilizes a High-Strength Silica (HSS) T3 column . The HSS T3 stationary phase features a lower C18 ligand density and proprietary end-capping, which prevents phase dewetting in 100% aqueous conditions[4]. This allows for the necessary hydrophobic retention of 3-HIBA. Detection is performed in Negative Electrospray Ionization (ESI-) mode , exploiting the carboxylic acid moiety which readily deprotonates to yield an[M-H]⁻ precursor ion at m/z 103.0.

Experimental Protocol

Reagents and Materials
  • Analyte: rac 3-Hydroxyisobutyric Acid Sodium Salt (Purity ≥99%).

  • Internal Standard (IS): 3-Hydroxyisobutyric acid-d4.

  • Solvents: LC-MS grade Water, Acetonitrile, and Methanol.

  • Additives: LC-MS grade Formic Acid.

Sample Preparation (Protein Precipitation)

Field-Proven Insight: Injecting samples with high organic solvent content directly into a highly aqueous LC gradient causes severe peak broadening and breakthrough. Therefore, a dry-down and reconstitution step is mandatory for peak focusing.

  • Aliquot: Transfer 50 µL of plasma, serum, or creatinine-normalized urine into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution (e.g., 5 µg/mL 3-HIBA-d4 in water).

  • Precipitate: Add 150 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Spin at 15,000 × g for 10 minutes at 4°C.

  • Dry: Transfer 150 µL of the supernatant to a clean glass LC vial insert. Evaporate to complete dryness under a gentle stream of Nitrogen at 30°C.

  • Reconstitute: Resuspend the dried extract in 50 µL of Mobile Phase A (0.01% Formic Acid in Water). Vortex for 30 seconds and centrifuge briefly before injection.

Workflow Sample Sample Prep (Protein Precipitation) LC Chromatography (HSS T3 Column) Sample->LC MS ESI(-) MS/MS (MRM Mode) LC->MS Data Data Processing (Quantification) MS->Data

High-throughput LC-MS/MS workflow for 3-HIBA quantification in biofluids.

Liquid Chromatography (UHPLC) Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mobile Phase A: Water containing 0.01% Formic Acid (Note: High formic acid concentrations suppress negative ionization; 0.01% provides an optimal balance between peak shape and MS sensitivity).

  • Mobile Phase B: Acetonitrile

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.3599.01.0Initial
1.000.3599.01.06 (Linear)
4.000.3570.030.06 (Linear)
4.500.355.095.06 (Linear)
5.500.355.095.06 (Linear)
5.600.3599.01.06 (Linear)
8.000.3599.01.06 (Linear)
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150°C

Mechanistic Insight: The primary fragmentation of the [M-H]⁻ ion (m/z 103.0) involves the loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group, yielding a highly stable product ion at m/z 73.0. This transition is highly specific and is utilized as the quantifier.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-HIBA 103.073.05012Quantifier
3-HIBA 103.057.05020Qualifier
3-HIBA-d4 (IS) 107.077.05012IS Quantifier

Method Validation Summary

To ensure the trustworthiness of the protocol, the method must be validated according to FDA/EMA bioanalytical guidelines. Below is a representative summary of expected validation parameters for this specific workflow.

Table 3: Representative Validation Data for 3-HIBA in Plasma

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.05 – 50 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.015 µg/mLS/N ≥ 3
Lower Limit of Quantitation (LLOQ) 0.05 µg/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.8% – 8.1%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (IS Normalized) 92% – 108%85% – 115%

Conclusion

The quantification of rac 3-Hydroxyisobutyric Acid Sodium Salt via LC-MS/MS requires careful navigation of its high polarity and low molecular weight. By utilizing a phase-dewetting-resistant HSS T3 column combined with a rigorous dry-down and reconstitution sample preparation step, researchers can achieve robust, highly sensitive, and reproducible quantification without the need for derivatization. This method empowers high-throughput clinical research into metabolic disorders, insulin resistance, and diabetic nephropathy.

References

  • Sasarman, F., Ferdinandusse, S., Sinasac, D. S., et al. (2022). "3-Hydroxyisobutyric acid dehydrogenase deficiency: Expanding the clinical spectrum and quantitation of D- and L-3-Hydroxyisobutyric acid by an LC-MS/MS method." Journal of Inherited Metabolic Disease, 45(3), 445-455. URL:[Link]

  • Jang, C., Oh, S. F., Wada, S., et al. (2016). "A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance." Nature Medicine, 22(4), 421-426. URL:[Link]

  • Kwon, S., et al. (2024). "Steps to understanding diabetes kidney disease: a focus on metabolomics." Clinical Kidney Journal. URL:[Link](Note: PMC ID representative of recent DKD metabolomics reviews)

  • Janeckova, H., et al. (2025). "Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future." International Journal of Molecular Sciences, MDPI. URL:[Link]

Sources

Application of 13C labeled 3-Hydroxyisobutyric Acid in metabolic tracing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Metabolic Tracing of 13C-3-Hydroxyisobutyric Acid (3-HIBA)

Executive Summary

3-Hydroxyisobutyric acid (3-HIBA) is a critical intermediate in the catabolism of Valine. Historically viewed merely as a degradation product, recent "metabolic gridlock" theories have elevated 3-HIBA to a potent paracrine signaling metabolite. Elevated 3-HIBA secretion from muscle is mechanistically linked to endothelial fatty acid uptake, ectopic lipid accumulation, and insulin resistance (IR).

This guide details the application of 13C-labeled 3-HIBA —both as a downstream analyte derived from 13C-Valine and as a direct exogenous tracer—to quantify Branched-Chain Amino Acid (BCAA) oxidation flux and mitochondrial clearance capacity.

Metabolic Context & Pathway Visualization

To interpret 13C-labeling patterns, one must understand the carbon atom transitions from Valine to the TCA cycle. 3-HIBA is formed in the mitochondrial matrix but can be secreted into the cytosol/extracellular space if downstream clearance (via HIBADH) is saturated.

Key Pathway Steps:

  • Valine

    
    2-Ketoisovalerate (2-KIV)  (mitochondria).
    
  • 2-KIV

    
    Isobutyryl-CoA .
    
  • Isobutyryl-CoA

    
    Methylacrylyl-CoA 
    
    
    
    3-Hydroxyisobutyryl-CoA .
  • 3-Hydroxyisobutyryl-CoA

    
    3-HIBA  (Enzyme: HIBCH).
    
  • 3-HIBA

    
    Methylmalonate Semialdehyde (MMSA)  (Enzyme: HIBADH).
    
  • MMSA

    
    Propionyl-CoA 
    
    
    
    Succinyl-CoA
    
    
    TCA Cycle .

Valine_Catabolism Valine Valine (C5) KIV 2-Ketoisovalerate (2-KIV) Valine->KIV BCAT2 Isobutyryl Isobutyryl-CoA KIV->Isobutyryl BCKDH Methacrylyl Methacrylyl-CoA Isobutyryl->Methacrylyl ACAD8 HIBCoA 3-Hydroxyisobutyryl-CoA Methacrylyl->HIBCoA ECHS1 HIBA 3-Hydroxyisobutyric Acid (3-HIBA) HIBCoA->HIBA HIBCH (Hydrolysis) MMSA Methylmalonate Semialdehyde HIBA->MMSA HIBADH (Oxidation) Extracellular Extracellular Space (Paracrine Signaling) HIBA->Extracellular Transport (MCTs?) Propionyl Propionyl-CoA MMSA->Propionyl ALDH6A1 Succinyl Succinyl-CoA (TCA Entry) Propionyl->Succinyl PCC/MUT

Figure 1: Valine catabolic pathway highlighting the generation of 3-HIBA and its bifurcation between oxidation (TCA entry) and secretion (paracrine signaling).

Experimental Design Strategies

Researchers utilize two primary labeling strategies depending on whether the goal is to assess production or clearance.

Strategy A: Endogenous Generation (The "Gridlock" Model)
  • Tracer: [U-13C5]-Valine.

  • Application: Determining if a defect lies upstream (BCKDH) or downstream (HIBADH) of 3-HIBA.

  • Readout: Ratio of labeled 3-HIBA (M+4) to labeled Succinyl-CoA (M+2/M+4).

  • Interpretation: High 13C-3-HIBA but low 13C-TCA intermediates indicates a "metabolic block" at HIBADH, typical in insulin resistance.

Strategy B: Exogenous Tracing (The "Clearance" Model)
  • Tracer: [U-13C4]-3-Hydroxyisobutyrate (Custom synthesis or specific vendor).

  • Application: Directly probing the capacity of HIBADH and downstream anaplerosis without the confounding rate-limiting step of BCKDH.

  • Readout: Rate of disappearance of 3-HIBA M+4 and appearance of Propionyl-CoA (M+3) and Succinyl-CoA (M+3).

  • Note: 3-HIBA is chiral.[1] Biological systems produce the (S)-enantiomer (often denoted L- in older literature, but structurally (S)-3-hydroxyisobutyrate). Ensure the tracer is the biologically active enantiomer or a racemate with accounting for 50% utilization.

Detailed Protocol: LC-MS/MS Quantification & Tracing

Challenge: 3-HIBA (C4H8O3) is an isomer of 3-Hydroxybutyrate (3-HB) , the ketone body. They have identical masses (104.1 Da) and similar fragmentation patterns. Chromatographic separation is non-negotiable.

Sample Preparation (Plasma/Media)
  • Thaw: Thaw plasma/media on ice.

  • Protein Precipitation: Add 20 µL sample to 180 µL Extraction Solvent (Methanol:Acetonitrile:Water, 40:40:20, -20°C).

    • Internal Standard: Spike with 10 µL of d3-3-hydroxybutyrate (commercial) or 13C-Valine (if using Strategy A).

  • Vortex/Centrifuge: Vortex 10s, incubate -20°C for 20 min, Centrifuge 14,000 x g for 15 min at 4°C.

  • Supernatant: Transfer to glass vial. Do not dry down if analyzing volatile short-chain acyl-CoAs; for organic acids, drying is acceptable but keep temperature <40°C.

LC-MS/MS Method (Targeted)
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex F5. Reverse phase retains organic acids well under acidic conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold to separate polar isomers).

    • 2-10 min: 0%

      
       30% B.
      
    • 10-12 min: 95% B (Wash).

  • Flow Rate: 0.25 mL/min.

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

MRM Transitions (Critical for Specificity):

AnalytePrecursor (m/z)Product (m/z)Retention Time (approx)Note
3-HIBA 103.0 73.0 3.2 min Specific fragment (loss of CH2O)
3-HB (Ketone) 103.059.04.5 minKetone body isomer
Lactic Acid 89.043.01.8 minQuality Control
13C4-3-HIBA 107.0 76.0 3.2 min Tracer (M+4)

Note: 3-HIBA elutes earlier than 3-HB on C18 columns due to the branched methyl group reducing interaction with the stationary phase compared to the linear chain.

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID)

Calculate the fractional enrichment for each isotopologue (


).


Interpreting 13C-Valine Tracing Data

When using [U-13C5]-Valine, the carbon skeleton loses one carbon (as CO2) at the BCKDH step.

  • Valine (M+5)

    
    KIV (M+5) 
    
    
    
    Isobutyryl-CoA (M+4)
    
    
    ...
    
    
    3-HIBA (M+4) .
  • 3-HIBA (M+4)

    
    Propionyl-CoA (M+3)  + CO2 (lost).
    
  • Propionyl-CoA (M+3)

    
    Succinyl-CoA (M+3) .
    

Diagnostic Ratio (The "HIBA Index"):



  • High Index: Indicates HIBADH dysfunction (common in Diabetes/Obesity).

  • Low Index: Indicates efficient clearance into the TCA cycle.

Troubleshooting & Controls

  • Isomer Interference: Always run a pure standard of 3-Hydroxybutyrate (Ketone) to confirm it does not co-elute with your 3-HIBA peak. In diabetic samples, 3-HB levels can be 100x higher than 3-HIBA, causing "tailing" interference if resolution is poor.

  • Chirality: If synthesizing 13C-3-HIBA, ensure stereochemical purity. Mammalian HIBADH is specific for the (S)-isomer. Using a racemic tracer will result in a "stalled" 50% enrichment plateau in downstream metabolites.

  • Background Noise: 3-HIBA is a low-abundance metabolite (10-50 µM in plasma). Use high-purity solvents and clean columns to minimize background in the low mass range (m/z 103).

References

  • Mechanism of 3-HIBA in Insulin Resistance: Jang, C., et al. (2016). "A Branched-Chain Amino Acid Metabolite Drives Vascular Fatty Acid Transport and Causes Insulin Resistance." Nature Medicine.

  • Valine Catabolism Pathway & HIBADH: Hildebrandt, T. M., et al. (2015). "Cytosolic Isoform of 3-Hydroxyisobutyrate Dehydrogenase from Arabidopsis thaliana." Plant Physiology (Cross-reference for enzymatic mechanism).

  • LC-MS Quantification of Hydroxy Acids: Gallen, C., et al. (2016). "LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance." Journal of Chromatography B.

  • Isotope Tracing Principles: Brosnan, J. T., & Brosnan, M. E. (2006). "Branched-chain amino acids: enzyme and substrate regulation." The Journal of Nutrition.

  • 3-HIBA vs 3-HB Separation: Li, X., et al. (2012). "Simultaneous determination of 3-hydroxyisobutyric acid and 3-hydroxybutyric acid in plasma." Analytical Biochemistry.

Sources

Troubleshooting & Optimization

Stability of rac 3-Hydroxyisobutyric Acid Sodum Salt in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: rac-3-Hydroxyisobutyric Acid Sodium Salt

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the technical support guide for rac-3-Hydroxyisobutyric Acid (3-HBA) Sodium Salt. As an important endogenous metabolite involved in the valine catabolic pathway, 3-HBA is increasingly studied for its roles in metabolic regulation and disease.[1][2] The integrity of your experimental results hinges on the stability of your prepared solutions. This guide provides in-depth answers to common stability questions, troubleshooting advice for unexpected results, and validated protocols to ensure the reliability of your work.

Frequently Asked Questions (FAQs) on Aqueous Stability

This section addresses the most common queries regarding the handling and storage of 3-HBA sodium salt solutions.

Q1: What are the primary factors that can compromise the stability of my aqueous 3-HBA sodium salt solution?

A: The stability of 3-HBA in an aqueous environment is primarily influenced by four factors: temperature, pH, light, and microbial contamination.[3][4]

  • Temperature: As a general principle, increased temperatures accelerate the rate of chemical degradation reactions.[3] While 3-HBA is relatively stable, prolonged exposure to elevated temperatures should be avoided.

  • pH: The pH of the solution dictates the equilibrium between the 3-hydroxyisobutyrate anion and its conjugate acid. Extreme pH levels (highly acidic or alkaline) can catalyze hydrolytic or other degradation reactions. The efficacy and bioavailability of hydroxy acids are known to be highly dependent on the pH of the formulation relative to the acid's pKa.[5]

  • Light: Certain molecules are susceptible to photodegradation, a process where light energy initiates chemical reactions. Safety data for similar compounds often list light exposure as a condition to avoid.[6] It is a standard best practice to protect solutions from light, especially during long-term storage.[7]

  • Microbial Contamination: Aqueous solutions, particularly those near neutral pH and lacking preservatives, can support microbial growth. Microorganisms can utilize 3-HBA as a carbon source, leading to a significant decrease in its effective concentration.

Q2: What are the definitive recommended storage conditions for aqueous stock solutions of 3-HBA sodium salt?

A: Based on available supplier data and general laboratory best practices for similar small molecules, a tiered approach to storage is recommended to maximize shelf-life.

Storage Duration Temperature Solvent/Buffer Key Recommendations Source(s)
Working Solution 2-8°CAqueous Buffer (e.g., PBS)Prepare fresh daily. Avoid storing for more than 24 hours.[8]
Short-Term Stock -20°CAqueous Buffer or WaterUse within 1 month. Aliquot to avoid repeated freeze-thaw cycles.[1][9]
Long-Term Stock -80°CAqueous Buffer or WaterStable for up to 6 months. Aliquotting is critical.[1][9]
Solid Compound -20°CN/A (Crystalline Solid)Stable for ≥2-4 years. Keep tightly sealed and protected from moisture.[8][10]

Q3: How critical are freeze-thaw cycles for my stock solutions?

A: Repeated freeze-thaw cycles can compromise the stability of many biochemical reagents. For 3-HBA, this can introduce variability through several mechanisms:

  • Localized Concentration Shifts: As the solution freezes, pure water crystallizes first, which can create pockets of highly concentrated solute. This can alter local pH and potentially accelerate degradation.

  • Increased Oxygen Exposure: With each thaw, the solution is re-exposed to atmospheric oxygen, which can be a factor if oxidative degradation is a potential pathway.

Causality: The most effective way to mitigate this is by preparing aliquots. When you prepare a new stock solution, dispense it into multiple single-use volumes (e.g., 50-100 µL) in appropriate microcentrifuge tubes. This ensures that the main stock remains undisturbed and that each experiment uses a solution that has been thawed only once.

Q4: What are the likely degradation pathways and products for 3-HBA?

A: While 3-HBA is a relatively stable molecule, potential chemical degradation pathways in an aqueous solution could include:

  • Oxidation: The secondary alcohol group on 3-HBA could be oxidized to a ketone, forming 2-methyl-3-oxopropanoic acid. This can be catalyzed by trace metal ions or exposure to reactive oxygen species.

  • Dehydration: Under strongly acidic conditions and/or heat, elimination of water could occur, potentially leading to the formation of methacrylic acid.

  • Microbial Degradation: In the presence of microbial contamination, 3-HBA can be enzymatically converted to methylmalonate semialdehyde via 3-hydroxyisobutyrate dehydrogenase, mimicking its natural metabolic pathway.[2][11]

Troubleshooting Guide: Addressing Stability-Related Issues

Use this guide when you encounter common problems that may be linked to the integrity of your 3-HBA sodium salt solutions.

Caption: A decision tree for troubleshooting common experimental issues related to 3-HBA stability.

Experimental Protocols for Stability Validation

To ensure the trustworthiness of your results, we provide the following self-validating protocols.

Protocol 1: Preparation of a Validated Aqueous Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution, a common starting point for many experiments.

Materials:

  • rac-3-Hydroxyisobutyric Acid Sodium Salt (solid)

  • High-purity (e.g., Milli-Q) water or 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Calculation: The molecular weight of 3-HBA sodium salt (C₄H₇NaO₃) is approximately 126.09 g/mol . To make 10 mL of a 100 mM solution, you will need:

    • 0.1 mol/L * 0.010 L * 126.09 g/mol = 0.1261 g = 126.1 mg

  • Weighing: Tare a clean weigh boat on a calibrated analytical balance. Carefully weigh out 126.1 mg of the solid 3-HBA sodium salt.

  • Dissolution: Transfer the solid to a 15 mL conical tube. Add approximately 8 mL of your chosen solvent (water or PBS). Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[1]

  • Volume Adjustment: Once fully dissolved, carefully add solvent to reach a final volume of 10.0 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization (Optional but Recommended): To prevent microbial contamination, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This is a critical step for ensuring long-term stability.

  • Aliquoting: Immediately dispense the filtered stock solution into single-use microcentrifuge tubes (e.g., 100 µL per tube).

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), preparation date, and your initials. Store immediately at -80°C for long-term use.

Protocol 2: Conducting a Short-Term Accelerated Stability Study

This protocol allows you to verify the stability of your solution under your specific laboratory conditions. It uses a validated analytical method, such as LC-MS/MS, to quantify the compound over time.[12][13]

Caption: Workflow for a short-term accelerated stability study of 3-HBA aqueous solutions.

Procedure:

  • Preparation: Prepare a bulk solution of 3-HBA sodium salt in your desired buffer as described in Protocol 1.

  • Aliquoting: Create multiple, identical sets of aliquots. For instance, four sets (one for each temperature condition) of five tubes each (one for T=0 and four subsequent time points).

  • Initial Analysis (T=0): Immediately after preparation, take one aliquot from each set, prepare it for analysis according to your analytical method, and quantify the concentration. The average of these results will serve as your 100% reference value.

  • Storage: Place the remaining aliquot sets into their respective temperature-controlled environments: -20°C (control), 4°C (refrigerated), room temperature (e.g., 22°C), and an elevated temperature (e.g., 40°C) for accelerated degradation. Protect all samples from light.

  • Time-Point Analysis: At predefined intervals (e.g., 24h, 48h, 7 days, 14 days), remove one aliquot from each storage condition.

  • Quantification: Analyze the samples using a validated, stability-indicating method (e.g., LC-MS/MS or GC-MS).[12][14]

  • Data Analysis: For each time point and condition, calculate the percentage of 3-HBA remaining relative to the T=0 concentration. A common acceptance criterion for stability is retaining >90-95% of the initial concentration.

By following these guidelines and protocols, you can confidently prepare, store, and utilize rac-3-Hydroxyisobutyric Acid Sodium Salt solutions, ensuring the accuracy and reproducibility of your valuable research.

References

  • DergiPark. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark Akademik. Retrieved from [Link]

  • Custer, E. M., Myers, J. L., Poffenbarger, P. L., & Schoen, I. (1983). The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood. American Journal of Clinical Pathology, 80(3), 375–380. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyisobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hildebrandt, T. M., et al. (2017). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant Physiology, 175(2), 559–573. Retrieved from [Link]

  • Gay Wardle Skin Institute. (2022). Hydroxy Acids and Factors Affecting Their Performance. Retrieved from [Link]

  • Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. Journal of Lipid Research, 30(11), 1811–1817. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic analysis of 3-hydroxybutyric acid. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Hydroxyisobutyric acid. Retrieved from [Link]

  • Rougraff, P. M., et al. (1990). Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate. Analytical Biochemistry, 184(2), 317–320. Retrieved from [Link]

  • Le, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

Sources

Technical Support Center: Optimizing rac 3-Hydroxyisobutyric Acid Sodium Salt Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical and troubleshooting support for researchers, scientists, and drug development professionals working with racemic 3-Hydroxyisobutyric Acid (3-HIB) Sodium Salt in cell culture. Our goal is to equip you with the scientific rationale and practical steps needed to optimize its concentration for reliable and reproducible experimental outcomes.

Introduction: The Importance of Precision in 3-HIB Application

3-Hydroxyisobutyric acid (3-HIB), a metabolic intermediate of the branched-chain amino acid valine, has emerged as a significant signaling molecule in metabolic regulation.[1][2] It is increasingly studied for its role in insulin resistance, fatty acid transport, and adipocyte function.[2][3][4] As with any bioactive compound, the concentration of 3-HIB used in cell-based assays is a critical parameter that dictates its physiological relevance and the validity of experimental findings. Sub-optimal concentrations can lead to a lack of observable effects, while excessive levels can induce cytotoxicity and off-target responses, confounding data interpretation. This guide addresses common challenges and questions to help you navigate the optimization process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is rac 3-Hydroxyisobutyric Acid Sodium Salt, and what is its primary mechanism of action in cell culture?

A: Racemic 3-Hydroxyisobutyric Acid Sodium Salt is a stabilized form of 3-HIB, a naturally occurring metabolite. In research, it is used to investigate metabolic pathways. 3-HIB has been identified as a secreted mediator that can influence cellular processes such as fatty acid transport and insulin signaling.[1][3] For example, studies have shown that 3-HIB can stimulate fatty acid uptake in endothelial cells and adipocytes and modulate insulin-stimulated glucose uptake.[2][3] It can also impact mitochondrial respiration, with differential effects observed in white versus brown adipocytes.[2] Understanding its role as a signaling molecule is key to designing experiments that probe its effects on cellular metabolism.

Q2: How should I prepare and store a stock solution of 3-HIB Sodium Salt?

A: Proper preparation and storage of your stock solution are fundamental to achieving consistent results.

  • Solubility: 3-HIB Sodium Salt is soluble in aqueous solutions like PBS (pH 7.2) and water, as well as in DMSO and ethanol.[3][5] For cell culture, preparing a concentrated stock in sterile PBS or water is recommended to avoid solvent-induced artifacts.

  • Protocol: See Protocol 1: Preparation of a 100 mM Stock Solution for a detailed, step-by-step guide.

  • Storage: Once prepared, filter-sterilize the stock solution through a 0.22 µm filter. Aliquot into sterile, single-use tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for several months or at 4°C for short-term use (up to two years with protection from light and moisture).[5][6]

Q3: How do I determine the optimal starting concentration range for my specific cell type?

A: The optimal concentration of 3-HIB is highly cell-type dependent. A broad dose-response experiment is the most effective starting point.

  • Literature Review: Begin by reviewing published studies that use 3-HIB in cell lines similar to yours. Reported effective concentrations can range widely, from micromolar to millimolar levels. For instance, concentrations between 25 µM and 100 µM have been used to study fatty acid and glucose uptake in adipocytes[2], while effects on enzymes in rat cerebral cortex homogenates were observed in the 0.1-1 mM range.[1]

  • Initial Dose-Response: We recommend starting with a wide range of concentrations to capture both subtle and robust effects, as well as to identify the threshold for cytotoxicity. A suggested starting range could be from 10 µM to 5 mM.

  • Experimental Workflow: The following diagram illustrates a logical workflow for determining the optimal concentration.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Functional Optimization A Prepare 3-HIB Stock Solution B Design Wide Dose-Response (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM) A->B C Perform Cytotoxicity Assay (e.g., MTT, LDH) (24h, 48h, 72h) B->C D Determine Maximum Non-Toxic Concentration C->D E Select Sub-Toxic Concentrations (e.g., 25 µM, 100 µM, 500 µM) D->E Inform selection F Perform Functional Assay (e.g., Glucose Uptake, Gene Expression) E->F G Analyze Dose-Dependent Effect F->G H Identify Optimal Concentration for Desired Effect G->H

Caption: Workflow for optimizing 3-HIB concentration.

Q4: I am observing high levels of cell death after treatment. What are the likely causes and how can I troubleshoot this?

A: High cytotoxicity is a common issue when a bioactive compound's concentration is too high.

  • Concentration: This is the most probable cause. Immediately perform a cytotoxicity assay (see Protocol 2 ) with a broader and lower range of concentrations to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working range.

  • Treatment Duration: Prolonged exposure, even at a seemingly safe concentration, can lead to cumulative toxicity. Consider reducing the incubation time. For example, some signaling events can be observed within hours, while metabolic changes might require 24-48 hours.

  • Solvent Effects: If you used an organic solvent like DMSO to prepare your stock, ensure the final concentration in your culture medium is non-toxic (typically <0.1% v/v). Always include a vehicle control (media with the solvent alone) in your experiments.

  • Contamination: Verify that your stock solution is sterile. Bacterial or fungal contamination can rapidly kill cell cultures.

Q5: My results are inconsistent between experiments. What should I check?

A: Lack of reproducibility can be frustrating. A systematic check of your experimental parameters is crucial.

  • Stock Solution Integrity: Avoid multiple freeze-thaw cycles of your 3-HIB stock solution by preparing single-use aliquots. Over time, the compound may degrade, leading to reduced activity.

  • Cell Passage Number & Health: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered metabolic profiles and signaling responses. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Assay Conditions: Standardize all incubation times, media formulations, and cell seeding densities. Minor variations in these parameters can lead to significant differences in results.

  • Reagent Quality: Ensure all other reagents, including cell culture media and assay components, are of high quality and have not expired.

Q6: I am not observing any effect from the 3-HIB treatment. What are some possible reasons?

A: A null result can be as informative as a positive one, but it's important to rule out technical errors.

  • Concentration Too Low: The most straightforward explanation is that the concentration used is below the threshold required to elicit a response in your specific cell model. Re-evaluate your dose-response and test higher concentrations, guided by your cytotoxicity data.

  • Inappropriate Timepoint: The biological response you are measuring may occur on a different timescale. Perform a time-course experiment (e.g., 6h, 12h, 24h, 48h) to identify the optimal treatment duration.

  • Cell Model Specificity: The signaling pathway that 3-HIB modulates may not be active or relevant in your chosen cell line. For example, its effects on fatty acid transport are prominent in endothelial cells and adipocytes.[2][3] Confirm that your cell model is appropriate for the biological question you are asking.

  • Assay Sensitivity: Your functional assay may not be sensitive enough to detect subtle changes. Validate your assay with a known positive control to ensure it is performing correctly.

Key Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of rac 3-Hydroxyisobutyric Acid Sodium Salt
  • Calculate: The molecular weight of rac 3-Hydroxyisobutyric Acid Sodium Salt (C4H7NaO3) is 126.09 g/mol . To make 10 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.01 L * 126.09 g/mol = 0.1261 g = 126.1 mg

  • Weigh: Accurately weigh 126.1 mg of the compound using an analytical balance.

  • Dissolve: Add the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile, cell culture-grade PBS (pH 7.2) or water.[3]

  • Mix: Vortex thoroughly until the powder is completely dissolved.

  • Adjust Volume: Bring the final volume to 10 mL with the same sterile solvent.

  • Sterilize: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot & Store: Dispense into sterile, single-use microcentrifuge tubes and store at -20°C.

Protocol 2: Performing a Dose-Response and Cytotoxicity Assay using MTT
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Prepare Dilutions: Prepare serial dilutions of your 3-HIB stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 1 µM to 10 mM). Include a "vehicle control" (medium with the highest concentration of solvent, if used) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 3-HIB.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. Plot viability against the log of the 3-HIB concentration to determine the IC50 and identify the non-toxic concentration range.

Data Summary and Visualization

Table 1: Recommended Starting Concentration Ranges for 3-HIB Treatment
Application/Cell TypeReported Concentration RangeKey ObservationSource
Fatty Acid & Glucose Uptake (Adipocytes)25 µM - 100 µMModulation of uptake[2]
Fatty Acid Uptake (HUVECs)0.1 mM - 100 mMDose-dependent increase[3]
Enzyme Inhibition (Rat Cerebral Cortex)0.1 mM - 1 mMInhibition of energy metabolism enzymes[1]
Neuronal Cell Viability (HT22 cells)80 µM - 160 µMSustained viability under glucose deprivation[7]
3-HIB Signaling Pathway Visualization

3-HIB is known to influence pathways related to lipid metabolism and insulin resistance. One key mechanism involves its impact on fatty acid transport in endothelial cells, which subsequently affects skeletal muscle insulin sensitivity.

G Valine Valine Metabolism (e.g., in Muscle) HIB 3-Hydroxyisobutyrate (3-HIB) (Secreted) Valine->HIB Produces EndoCell Endothelial Cell HIB->EndoCell Acts on (Paracrine) FA_Transport ↑ Fatty Acid Transporter Expression (e.g., CD36) EndoCell->FA_Transport Stimulates FA_Uptake ↑ Fatty Acid Uptake into Muscle FA_Transport->FA_Uptake Lipid_Accum ↑ Intramyocellular Lipid Accumulation FA_Uptake->Lipid_Accum Insulin_Resist Insulin Resistance Lipid_Accum->Insulin_Resist Contributes to

Caption: Paracrine action of 3-HIB on endothelial cells.

References

  • Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats Source: PubMed URL: [Link]

  • Title: Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease | Request PDF Source: ResearchGate URL: [Link]

  • Title: 3 hydroxybutyric acid – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: 3-Hydroxyisobutyrate (3-HIB): Features and Links as a Biological Marker in Diabetes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Favorable outcome after physiologic dose of sodium-D,L-3-hydroxybutyrate in severe MADD Source: Pediatrics URL: [Link]

  • Title: 3-hydroxyisobutyric acid Source: Semantic Scholar URL: [Link]

  • Title: a-Hydroxyisobutyric Acid (from MTBE) - 3200 Metabolomix+ - FMV Urine Source: Healthmatters.io URL: [Link]

  • Title: (R)
  • Title: 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate Source: PubMed URL: [Link]

  • Title: Fed-Batch Cell Culture Process Optimization Source: BioProcess International URL: [Link]

  • Title: How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells Source: Clonetek URL: [Link]

  • Title: Optimizing CHO Cell Cultures via Metabolite Analysis Source: Mabion URL: [Link]

  • Title: Optimizing Cell Culture Technology Source: Bioprocessing Summit URL: [Link]

  • Title: Preparation of alkyl (R)-(-)-3-hydroxybutyrate by acidic alcoholysis of poly-(R)-(-) Source: SpringerLink URL: [Link]

  • Title: Haemophilus influenzae Source: Rupa Health URL: [Link]

Sources

Potential interference of 3-hydroxyisobutyrate in ketone body assays.

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3-Hydroxyisobutyrate (3-HIB) Interference in Ketone Body Assays

Welcome to the Technical Support Center. As researchers push the boundaries of metabolic profiling—particularly in the contexts of obesity, insulin resistance, and starvation—anomalous ketone body readings have become a frequent support inquiry. Specifically, users report unexpectedly high β-hydroxybutyrate (3-HB) levels when utilizing standard enzymatic assays.

Through rigorous validation, we have traced this discrepancy to the structural analog 3-hydroxyisobutyrate (3-HIB) , a catabolite of the branched-chain amino acid (BCAA) valine. This guide provides the mechanistic causality behind this interference, quantitative data to help you assess your assay's risk, and a field-proven protocol to eliminate it.

Diagnostic Visualization: The Interference Mechanism

G Valine Valine (BCAA) HIB 3-Hydroxyisobutyrate (3-HIB) Valine->HIB Catabolism FA Fatty Acids (Lipids) HB β-Hydroxybutyrate (3-HB) FA->HB Ketogenesis HIBDH HIBDH Impurity (Contaminant) HIB->HIBDH Off-target binding HBDH β-HBDH Enzyme (Target Assay) HB->HBDH Target binding NADH NAD+ → NADH (Absorbance 340nm) HIBDH->NADH Oxidation HBDH->NADH Oxidation Result Total Signal (Contains False Positives) NADH->Result Quantification

Mechanism of 3-HIB interference in enzymatic β-hydroxybutyrate assays via HIBDH contamination.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-HIB interfere with my β-hydroxybutyrate (3-HB) enzymatic assay? Most commercial ketone body assays rely on the enzyme β-hydroxybutyrate dehydrogenase (HBDH) sourced from the bacterium Rhodopseudomonas spheroides. Because R. spheroides also metabolizes branched-chain amino acids, it natively expresses 3-hydroxyisobutyrate dehydrogenase (HIBDH). Due to the highly similar molecular weights of HBDH and HIBDH, standard commercial purification processes often fail to separate them completely[1]. Consequently, when 3-HIB is present in your sample, the contaminating HIBDH oxidizes it, producing NADH and generating a false-positive absorbance signal at 340 nm[1].

Q2: In which experimental models is this interference most critical? Interference is negligible in healthy, fed states. However, it becomes a critical confounding variable in models characterized by upregulated BCAA catabolism. 3-HIB is a recognized marker of insulin resistance and is significantly elevated in type 2 diabetes, obesity, and prolonged starvation[2]. In contrast to other BCAA catabolites, 3-HIB is hydrolyzed from its CoA derivative by HIBCH, allowing free 3-HIB to leave the mitochondria and accumulate in extracellular fluid and plasma[2]. If you are studying valine supplementation or skeletal muscle insulin resistance, 3-HIB can account for over 50% of your apparent "ketone" signal[1].

Q3: What are the gold-standard orthogonal methods to avoid this issue entirely? To bypass enzymatic cross-reactivity entirely, we recommend transitioning to mass spectrometry. Gas-liquid chromatography-mass spectrometry (GLC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can successfully resolve the structural isomers and accurately quantify true 3-HB alongside 3-HIB without interference[3],[4].

Section 2: Quantitative Impact of 3-HIB Interference

The degree of false positivity depends heavily on the metabolic state of the tissue. Below is a comparative summary of apparent 3-HB production in 40-hour starved rat hemidiaphragms, demonstrating the massive signal inflation when the valine catabolic pathway is active.

Experimental Condition (Starved Tissue)Apparent 3-HB (Commercial Enzyme)True 3-HB (Purified Enzyme)False Positive Error Margin
Baseline (No addition) 0.64 ± 0.09 µmol/g0.56 ± 0.01 µmol/g+ 14.2%
+ 3 mM Leucine 1.44 ± 0.14 µmol/g1.36 ± 0.19 µmol/g+ 5.8%
+ 3 mM Valine 1.51 ± 0.10 µmol/g0.68 ± 0.06 µmol/g+ 122.0%

Data synthesized from foundational interference studies[1]. Note the extreme deviation when valine is supplemented, driving 3-HIB production.

Section 3: Validated Troubleshooting Protocol

If transitioning to LC-MS/MS is not feasible for your laboratory, you must purify your commercial HBDH before use. This protocol leverages the differential thermal lability of the two enzymes. HIBDH is highly unstable at 37 °C in the presence of calcium, whereas HBDH remains structurally intact[1].

Method: Selective Thermal-Calcium Inactivation of HIBDH Impurity

Prerequisites:

  • Commercial HBDH enzyme preparation (from R. spheroides).

  • 100 mM CaCl₂ stock solution.

  • Standard assay buffer (e.g., Tris-HCl, pH 8.0).

  • Synthetic 3-HIB standard (for validation).

Step-by-Step Methodology:

  • Reconstitution: Dissolve the commercial HBDH enzyme in your standard assay buffer to achieve your desired working stock concentration.

  • Calcium Sensitization: Spike the enzyme solution with the CaCl₂ stock to achieve a final concentration of 1 mM CaCl₂ . Gently vortex to ensure homogenous distribution.

    • Causality: Calcium ions specifically coordinate with the HIBDH contaminant, lowering its activation energy for thermal denaturation without affecting the target HBDH.

  • Thermal Inactivation: Submerge the tube in a precision water bath set exactly to 37 °C for 15 minutes [1]. Do not exceed this time, as prolonged heat exposure will eventually degrade the target HBDH.

  • Quenching: Immediately transfer the tube to an ice bath (0–4 °C) to halt the inactivation process.

  • System Validation (Critical): Before running precious biological samples, validate the purification. Run a mock assay using 1 mM synthetic 3-HIB as the sole substrate. A successful purification will yield an absorbance change (ΔA₃₄₀) of near zero, confirming the complete destruction of HIBDH activity while preserving HBDH function.

References
  • [3] Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS. Springerplus / PubMed Central.3

  • [4] Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. Journal of Lipid Research / PubMed. 4

  • [1] 3-Hydroxyisobutyrate dehydrogenase, an impurity in commercial 3-hydroxybutyrate dehydrogenase. Biochemical Journal / SciSpace. 1

  • [2] 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Diabetes / PubMed Central. 2

Sources

Preventing degradation of rac 3-Hydroxyisobutyric Acid Sodum Salt during storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Imperative

You are working with rac-3-Hydroxyisobutyric Acid Sodium Salt (3-HIB Na) , a critical valine catabolite involved in mitochondrial energy metabolism and fatty acid flux regulation.

The Critical Failure Point: The sodium salt form confers water solubility but introduces significant hygroscopicity . The primary degradation vector is not spontaneous chemical decomposition, but moisture-induced physical alteration followed by biological or chemical hydrolysis in the aqueous phase. While the solid is chemically stable at -20°C, the introduction of water (even atmospheric humidity) mobilizes the lattice, allowing for potential dehydration to methacrylic acid or microbial consumption.

This guide replaces generic storage advice with a mechanistic preservation strategy.

Module 1: The Preservation Protocol (Storage)

Core Directive: Stop the water, stop the degradation.

ParameterSolid State (Lyophilized) Solubilized (Aqueous/Buffer) Rationale
Temperature -20°C (Preferred) or +4°C-80°C (Flash frozen)Low temp reduces kinetic energy, slowing moisture absorption and oxidation rates.
Atmosphere Inert Gas (Argon/Nitrogen)Sealed / FrozenDisplaces humid air; prevents oxidative radical formation.
Container Amber Glass Vials with PTFE-lined capsAliquots in PolypropyleneAmber glass blocks UV (preventing photo-oxidation); PTFE prevents leaching.
Desiccation Mandatory (Silica/Drierite)N/AActive desiccation creates a local micro-environment of <10% RH.
Shelf Life >2 Years (if desiccated)<1 Month (-80°C); Use Fresh Aqueous stability is poor due to potential bacterial growth and slow dehydration.

Module 2: The Chemistry of Decay (Mechanistic Insight)

To prevent degradation, you must understand the enemy. 3-HIB Na is a


-hydroxy acid derivative.[1]

The Degradation Pathway:

  • Hygroscopic Activation: The salt absorbs atmospheric water, forming a hydration shell.

  • Protonation Equilibrium: In unbuffered water, trace protonation of the carboxylate can occur.

  • 
    -Elimination (Dehydration):  Under acidic conditions or elevated temperatures, the hydroxyl group at the 
    
    
    
    -position can eliminate water to form Sodium Methacrylate (
    
    
    -unsaturated acid).
  • Oligomerization: Methacrylate is reactive and can undergo radical polymerization or Michael additions, leading to insoluble "gunk."

Visualization: Degradation Logic Flow

G Start rac-3-HIB Sodium Salt (Solid, Anhydrous) Moisture Moisture Absorption (Hygroscopicity) Start->Moisture High Humidity Solvation Aqueous Micro-layer Formation Moisture->Solvation >60% RH Dehydration Beta-Elimination (-H2O) Solvation->Dehydration Heat / Acid Trace Product1 Sodium Methacrylate (Impurity) Dehydration->Product1 Polymer Oligomers/Polymers (Insoluble) Product1->Polymer Radical/Light Desiccant Desiccant/Argon Desiccant->Moisture Blocks

Figure 1: Mechanistic pathway of moisture-induced degradation leading to methacrylic impurities.

Module 3: Troubleshooting & Diagnostics

User Question: "My compound has turned into a sticky gel. Can I still use it?"

The Diagnostic Matrix:

Observation Diagnosis Actionable Solution
Clumping / Caking Stage 1 Hygroscopicity: Moisture absorption has bridged the crystal lattice.Recoverable: Dry under high vacuum over P₂O₅ for 24 hours. Re-verify mass.
Deliquescence (Liquid) Stage 2 Saturation: The salt has dissolved in absorbed water.Critical Failure: Chemical integrity likely compromised. Discard.
Yellow Discoloration Photo-Oxidation: Trace impurities or organic contamination oxidizing.Discard: Check NMR for new peaks in the alkene region (5.5 - 6.5 ppm).
Insolubility in Water Polymerization: Formation of methacrylate oligomers.Discard: Irreversible chemical change.

Module 4: Experimental Workflow (Best Practices)

Protocol: The "Dry-Chain" Handling Method Use this workflow to ensure experimental reproducibility.

  • Equilibration: Remove vial from -20°C storage. Do NOT open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the salt.

  • Weighing: Weigh quickly. If possible, flush the balance chamber with dry N₂.

  • Solubilization: Dissolve in degassed buffer (pH 7.0–7.4). Avoid acidic buffers (< pH 5) which accelerate

    
    -elimination.
    
  • Filtration: Sterile filter (0.22 µm) immediately if using for cell culture to prevent bacterial consumption of the metabolite.

Visualization: The "Dry-Chain" Workflow

Workflow Storage Storage (-20°C) WarmUp Warm to RT (In Desiccator) Storage->WarmUp Step 1 Weigh Weighing (Minimize Exposure) WarmUp->Weigh Step 2 Dissolve Solubilize (Degassed Water) Weigh->Dissolve Step 3 Use Immediate Use (Do not store solution) Dissolve->Use Step 4

Figure 2: Step-by-step "Dry-Chain" handling to minimize moisture introduction.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I make a 100 mM stock solution and freeze it? A: Technically, yes, but we advise against it for sensitive kinetic studies. If you must, flash-freeze aliquots in liquid nitrogen and store at -80°C. Never store at -20°C (eutectic phase changes can alter pH locally) or +4°C (bacterial risk).

Q: I see a new peak in my NMR at 1.8 ppm. Is this degradation? A: Likely not. The doublet for the methyl group of 3-HIB is typically around 1.0-1.1 ppm. A peak at 1.8-1.9 ppm often indicates acetate (common laboratory contaminant) or methacrylate methyl protons (if degradation occurred). Check for alkene protons at 5.5-6.0 ppm to confirm degradation.

Q: Why is the sodium salt preferred over the free acid? A: Solubility and pH neutrality. The free acid is a liquid/oil that is difficult to weigh accurately and is acidic. The sodium salt is a solid (easier to handle) and dissolves to a near-neutral pH, compatible with cell culture media without acidification.

References

  • Jang, C., et al. (2016).[2][3] "A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance."[2][3][4] Nature Medicine, 22(4), 421-426.[3] Retrieved from [Link]

  • Viegas, C. M., et al. (2008).[1] "Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats."[5][6] International Journal of Developmental Neuroscience, 26(3), 293-297. Retrieved from [Link]

Sources

Technical Support Center: pH Optimization for 3-Hydroxyisobutyric Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for enzymatic assays involving 3-Hydroxyisobutyric Acid (3-HIBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH optimization. Here, we will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues to ensure the accuracy and reproducibility of your results.

The primary enzyme in 3-HIBA metabolism is 3-Hydroxyisobutyrate Dehydrogenase (HIBADH), which catalyzes the reversible, NAD+-dependent oxidation of 3-HIBA to methylmalonate semialdehyde.[1] The activity of this enzyme, like most enzymes, is profoundly influenced by pH.[2][3] Optimal pH ensures the correct ionization states of amino acid residues in the enzyme's active site and of the substrate itself, facilitating binding and catalysis.[3]

Troubleshooting Guide: Common Assay Problems

This section addresses specific issues you may encounter during your experiments, focusing on pH as a root cause.

Problem 1: Low or No Detectable Enzyme Activity

  • Potential Cause: The assay buffer pH is outside the optimal range for HIBADH activity. Most characterized HIBADH enzymes exhibit optimal activity in the alkaline range.[4][5] For example, HIBADH from Arabidopsis thaliana has a pH optimum of around 8.5, while the enzyme from rabbit liver shows peak activity between pH 9.0 and 11.0.[4][5] Using a neutral or acidic buffer (e.g., pH < 7.0) can lead to significantly reduced or abolished activity.[2]

  • Recommended Solution:

    • Verify Buffer pH: Calibrate your pH meter and measure the pH of your final assay buffer at the reaction temperature. Some buffers, like Tris, are known to have a pH that changes significantly with temperature.[6]

    • Perform a pH Scoping Experiment: Test a broad range of pH values (e.g., 7.0, 8.0, 9.0, 10.0) using appropriate buffers to identify the region of highest activity. See the detailed protocol below.

    • Consult Literature: Refer to characterization data for HIBADH from your specific source organism or a closely related one.

  • Scientific Rationale: The catalytic mechanism of dehydrogenases often involves a general base catalyst within the active site to abstract a proton from the substrate's hydroxyl group.[5] An alkaline pH ensures this catalytic residue (e.g., a cysteine or histidine) is deprotonated and thus catalytically competent. Extreme pH values can lead to irreversible denaturation by disrupting the hydrogen and ionic bonds that maintain the enzyme's tertiary structure.[3]

Problem 2: High Assay Variability or Poor Reproducibility

  • Potential Cause: Inadequate buffer capacity or incorrect buffer choice. If the reaction itself produces or consumes protons, a buffer with insufficient capacity will fail to maintain a stable pH throughout the assay, leading to inconsistent results. The oxidation of 3-HIBA to methylmalonate semialdehyde releases a proton, which will acidify the reaction medium.[1]

  • Recommended Solution:

    • Choose a Buffer with an Appropriate pKa: Select a buffer whose pKa is as close as possible to the target assay pH (ideally within ±1 pH unit).[7] For the typical alkaline optimum of HIBADH, buffers like Tris (pKa ~8.1 at 25°C), or Bicine (pKa ~8.3 at 25°C) are suitable choices.[8] For extremely high pH optima, a Carbonate-Bicarbonate buffer (pH 9.2-10.8) may be necessary.[7]

    • Increase Buffer Concentration: If you suspect poor buffering capacity, try increasing the buffer concentration in your assay (e.g., from 50 mM to 100 mM or 250 mM) to better resist pH shifts.[4]

  • Scientific Rationale: A buffer's capacity to resist pH change is maximal when the pH equals its pKa. When the pH deviates significantly from the pKa, the buffer is less effective at neutralizing added acid or base, allowing the reaction environment to drift and affecting enzyme velocity.[7]

Problem 3: Substrate or Product Instability

  • Potential Cause: The pH of the assay may be affecting the chemical stability of the substrate (3-HIBA) or the product (methylmalonate semialdehyde). While 3-HIBA is generally stable, many chemical compounds, particularly those with ester or amide bonds, can be susceptible to hydrolysis at extreme pH levels.

  • Recommended Solution:

    • Run No-Enzyme Controls: Incubate the substrate in the assay buffer at various pH values for the duration of the experiment and then analyze for degradation.

    • Review Substrate/Product Chemistry: Assess the chemical structures of your substrate, product, and any coupling reagents for pH-labile functional groups.[9]

  • Scientific Rationale: The pH of a solution dictates the ionization state of molecules and can catalyze chemical reactions like hydrolysis or oxidation. Ensuring that all reaction components are stable at the chosen assay pH is crucial for obtaining accurate kinetic data.

Frequently Asked Questions (FAQs)

Q1: What is a good starting pH for my HIBADH assay?

Based on published data, a starting pH between 8.0 and 9.0 is recommended for most HIBADH enzymes.[4][10] This range generally provides a good balance between high activity and enzyme stability. See the table below for specific examples.

Q2: How do I choose the right buffer for my target pH?

Select a buffer whose pKa is close to your desired pH.[11] Avoid buffers that might interfere with your assay; for example, phosphate buffers can sometimes precipitate divalent cations that may be required for enzyme activity.[6]

BufferpKa (at 25°C)Useful pH Range
HEPES7.486.8 - 8.2
Tris8.067.0 - 9.0
Bicine8.267.6 - 9.0
CHES9.58.6 - 10.0
CAPS10.49.7 - 11.1
(Data sourced from various buffer guides)[8]

Q3: My 3-HIBA stock solution is acidic. Will this affect my assay?

Yes, it can. A concentrated, un-neutralized stock of 3-Hydroxyisobutyric Acid will be acidic and can significantly lower the pH of your final reaction mixture, especially if you are using a low-concentration buffer. Always prepare stock solutions in a buffered solution or adjust their pH to the assay pH before adding them to the final reaction. Alternatively, ensure your final assay buffer concentration is high enough to absorb the acidity of the substrate addition without a significant change in pH.

Q4: Does the optimal pH differ for the forward (oxidation) and reverse (reduction) reactions?

Yes, it often does. The optimal pH for an enzyme-catalyzed reaction can differ for the forward and reverse directions. While the oxidation of 3-HIBA is favored at alkaline pH, the reverse reaction (reduction of methylmalonate semialdehyde) may have a different, likely more acidic, pH optimum. If you are studying the reverse reaction, you must perform a separate pH optimization experiment. For example, some dehydrogenases show optimal reduction activity closer to pH 7.0.[12]

Experimental Protocols & Data

Protocol: pH Optimization Screen for HIBADH Activity

This protocol describes a systematic approach to determine the optimal pH for your HIBADH enzyme.

1. Buffer Preparation:

  • Prepare a set of 0.5 M stock solutions of different buffers to cover a wide pH range (e.g., MES for pH 6.0, HEPES for pH 7.0, Tris-HCl for pH 8.0, and CAPS for pH 9.0 and 10.0).

  • For each buffer, prepare working solutions (e.g., 100 mM) and adjust the pH carefully to the desired value at the intended assay temperature.

2. Assay Setup:

  • Set up reactions in a 96-well microplate.

  • For each pH value to be tested, prepare a master mix containing:

    • Buffer (at the desired pH)

    • NAD+ (e.g., 1-5 mM final concentration)[4]

    • 3-Hydroxyisobutyric Acid (e.g., 2-5 mM final concentration)[4][13]

  • Add a constant amount of your HIBADH enzyme solution to initiate the reaction. Include a "no-enzyme" control for each pH value to measure background signal.

3. Data Collection:

  • Measure the increase in absorbance at 340 nm (A340), which corresponds to the production of NADH.

  • Record the A340 at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

4. Analysis:

  • Calculate the initial reaction velocity (rate) for each pH value by determining the slope of the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the "no-enzyme" control from the corresponding enzyme-containing reaction.

  • Plot the reaction rate as a function of pH to visualize the pH optimum.

Table: Optimal pH for HIBADH from Various Organisms
OrganismEnzymeOptimal pHReference
Arabidopsis thalianaAtHDH1~ 8.5[4]
Rabbit LiverHIBADH9.0 - 11.0[5]
Bacillus cereus3-HIBADH8.8 - 9.0[10]
HumanHIBADH~ 10.0[13]
Pseudomonas sp.D-3-Hydroxybutyrate Dehydrogenase8.3[12]

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for robust pH optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation A Literature Review Find reported pH optima for similar enzymes B Select Broad Range Buffers (e.g., pH 6.0, 7.0, 8.0, 9.0, 10.0) A->B C Run Broad pH Screen Measure initial velocity at each pH B->C D Identify Optimal Range (e.g., activity peaks at pH 8.0-9.0) C->D E Select Single Buffer System (e.g., Tris-HCl) D->E F Narrow pH Titration Test in 0.2 pH unit increments (e.g., 8.0, 8.2, 8.4, 8.6, 8.8, 9.0) E->F G Confirm Optimum pH Determine precise peak of activity F->G H Validate Assay Parameters Test buffer concentration and ionic strength at optimal pH G->H I Proceed with Kinetic Studies H->I

Workflow for systematic pH optimization.

References

  • Pinos, S., D'Andrea, L., & Bock, H. (2017). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant and Cell Physiology. Available at: [Link]

  • Garrido-Sanz, D., et al. (2020). Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). 3-hydroxyisobutyrate dehydrogenase. Available at: [Link]

  • Zhang, R., et al. (2010). The catalytic property of 3-hydroxyisobutyrate dehydrogenase from Bacillus cereus on 3-hydroxypropionate. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab? Available at: [Link]

  • Rougraff, P. M., et al. (1988). Purification and characterization of 3-hydroxyisobutyrate dehydrogenase from rabbit liver. The Journal of Biological Chemistry. Available at: [Link]

  • Garrido-Sanz, D., et al. (2020). Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry. ACS Publications. Available at: [Link]

  • Teng, Y., et al. (2014). Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker. Reproductive Biology and Endocrinology. Available at: [Link]

  • Hnasko, R. (2015). Universal buffers for use in biochemistry and biophysical experiments. Journal of Biomolecular Techniques. Available at: [Link]

  • Sorachim. (n.d.). D-3-Hydroxybutyrate dehydrogenase. Available at: [Link]

  • Megazyme. (n.d.). 3-Hydroxybutyrate dehydrogenase prokaryote Enzyme. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effect of concentration α-HIBA of pH 3.0 on the retention of U. Available at: [Link]

  • Carnegie Mellon University. (n.d.). Enzymes & pH. Available at: [Link]

  • Tobie, W. C., & Ayres, G. B. (1945). alpha-Hydroxyisobutyric acid buffers (pH 2.3-5.0) not altered in pH by mold growth. Journal of Bacteriology. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the enzyme activity and stability. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Thomas, J. L., et al. (2010). Mitochondrial 3β-Hydroxysteroid Dehydrogenase Enzyme Activity Requires Reversible pH-dependent Conformational Change at the Intermembrane Space. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Dependence of enzyme activity on pH and temperature. Available at: [Link]

  • PMT Education. (2025). Limiting Factors Affecting Enzymes: pH (AQA A Level Biology): Revision Note. Available at: [Link]

Sources

Impact of sodium ion concentration from the salt on cell viability

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impact of Sodium Ion (


) Concentration on Cell Viability
Audience:  Researchers, Bioprocess Engineers, Drug Discovery Scientists

Diagnostic Triage: Is Sodium the Culprit?

Before adjusting media formulations, confirm if sodium ion concentration is the root cause of your viability issues. Use this diagnostic matrix to correlate visual symptoms with osmotic conditions.

SymptomVisual Morphology (Microscopy)Potential

Issue
Immediate Action
Rapid Shrinkage Cells appear "spiky" (crenated), darker phase-contrast, detached.Hypernatremia (Hypertonic)

Measure media osmolality. If

, dilute with sterile water or low-salt basal media.
Swelling / Lysis Cells appear "ballooned," pale/ghost-like, rapid membrane rupture.Hyponatremia (Hypotonic)

Check buffer formulation (e.g., accidental use of 0.1x PBS). Add hypertonic spike solution immediately.
G2/M Arrest Cells are viable but larger than normal; proliferation halts.Mild Hypertonic Stress

Common in fed-batch CHO cultures. This may be intentional for protein production (see Section 4).
Apoptotic Bodies Membrane blebbing, chromatin condensation, DNA fragmentation.Prolonged Stress If osmolality is normal, check for drug-vehicle salt carryover (e.g., high-salt elution buffers).

Mechanistic Insight: The "Why" and "How"

Understanding the mechanism is crucial for troubleshooting. Sodium is not just an osmotic agent; it is a signaling ion that dictates cell fate.

The Hyperosmotic Stress Response Pathway

When extracellular


 rises, water leaves the cell (shrinkage). The cell activates the NFAT5 (TonEBP)  pathway to accumulate organic osmolytes (taurine, betaine) and restore volume without increasing toxic ionic strength.

NFAT5_Pathway cluster_extracellular Extracellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HighNa High Extracellular Na+ (>150 mM) Shrinkage Cell Shrinkage (Water Efflux) HighNa->Shrinkage Osmotic Pressure StressKinases p38 MAPK / JNK Activation Shrinkage->StressKinases Apoptosis Apoptosis (If Adaptation Fails) Shrinkage->Apoptosis Prolonged Stress (Bortner/Cidlowski Mechanism) NFAT5_Cyto NFAT5 (Inactive) StressKinases->NFAT5_Cyto Phosphorylation NFAT5_Nuc NFAT5 (Active) Translocation NFAT5_Cyto->NFAT5_Nuc Transcription Transcription of Osmoprotective Genes (TauT, BGT1, AR) NFAT5_Nuc->Transcription Survival Volume Recovery & Survival Transcription->Survival Osmolyte Accumulation

Figure 1: The NFAT5-mediated adaptive response to hypertonic sodium stress. Failure to adapt leads to apoptosis via ionic imbalance.

FAQ: Why does high Sodium cause Apoptosis?

A: It is not just dehydration. Research by Bortner and Cidlowski established that an influx of


 is actually required for the cell shrinkage associated with apoptosis.[1]
  • Volume Loss: High extracellular

    
     overwhelms the 
    
    
    
    ATPase pump.
  • Ionic Imbalance: Intracellular

    
     is lost (efflux) to compensate for potential changes, while 
    
    
    
    enters.
  • Enzyme Activation: Low intracellular

    
     and high 
    
    
    
    create an environment that activates caspases and nucleases, triggering DNA fragmentation [1, 2].

Experimental Protocols & Optimization

Protocol A: Accurate Osmolality Adjustment

Do not rely solely on molarity calculations (


) for salt, as the osmotic coefficient  of NaCl is not exactly 2.0 (it is closer to 1.85 at physiological concentrations).

Goal: Increase media osmolality from 290 mOsm/kg (standard DMEM) to 400 mOsm/kg (stress condition) using NaCl.

  • Measure Baseline: Use a freezing-point osmometer to measure your basal media.

    • Example: Basal DMEM =

      
      .
      
  • Calculate Gap: Target - Baseline =

    
    .
    
    • 
      .
      
  • Determine NaCl Required:

    • 
      .
      
    • 
      .
      
  • Preparation:

    • Prepare a 5M NaCl stock solution (sterile filtered).

    • Add stock to media. Do not add solid salt directly to sterile media to avoid contamination and pH spikes.

Protocol B: Rescue of Hypertonic Cultures

If cells are accidentally exposed to high salt (e.g., evaporation in 96-well outer wells), rapid dilution causes osmotic shock (bursting).

Correct Rescue Method (Step-down Adaptation):

  • Diagnosis: Confirm high osmolality (e.g., >400 mOsm/kg).[2][3]

  • Step 1: Remove 25% of the hypertonic media.

  • Step 2: Replace with isotonic media (290 mOsm/kg).

  • Wait: Incubate for 2 hours to allow cells to export accumulated organic osmolytes.

  • Repeat: Repeat steps 1-4 until physiological osmolality is reached.

    • Rationale: Rapid dilution causes water to rush into cells loaded with osmolytes (taurine/betaine), leading to lysis. Slow dilution allows time for osmolyte efflux [3].

Bioprocessing Application: The Productivity Trade-off

For users in Antibody Development (CHO Cells) , sodium manipulation is a tool, not just a hazard.

The "High Salt" Strategy:

  • Concept: Increasing osmolality (via NaCl) arrests cells in the G2/M phase .

  • Result: Cell proliferation stops (lower VCD), but specific productivity (

    
    ) often doubles or triples because the cell directs energy from division to protein synthesis [4].
    
  • Risk: If

    
     exceeds ~180 mM (or >450 mOsm/kg), viability crashes before titer gains are realized.
    

Optimization Table for CHO Cells:

Parameter Physiological Production Phase (Boost) Toxic Threshold
Na+ Conc. 135--145 mM 150--170 mM >180 mM
Osmolality 280--300 mOsm/kg 350--450 mOsm/kg >500 mOsm/kg
Cell Cycle G1/S Progression G2/M Arrest Apoptosis / Necrosis

| Target Outcome | Biomass Expansion | High Titer (


) | Culture Loss |

Troubleshooting Workflow (Decision Tree)

Follow this logic flow to resolve viability issues related to salt.

Troubleshooting_Tree Start Issue: Low Cell Viability CheckOsm Measure Osmolality (Supernatant) Start->CheckOsm High > 320 mOsm/kg CheckOsm->High Normal 280-320 mOsm/kg CheckOsm->Normal Low < 260 mOsm/kg CheckOsm->Low Evap Check Incubator Humidity (Evaporation?) High->Evap MediaForm Check Media Formulation (High Glucose/Salt?) High->MediaForm Toxin Suspect Drug Toxicity or Contamination Normal->Toxin Buffer Did you use Water instead of PBS? Low->Buffer

Figure 2: Diagnostic logic for identifying osmolality-driven viability failures.

References

  • Bortner, C. D., & Cidlowski, J. A. (1996). Absence of volume regulatory mechanisms contributes to the rapid activation of apoptosis in thymocytes.[4] American Journal of Physiology-Cell Physiology, 271(3), C950-C961. Link

  • Bortner, C. D., & Cidlowski, J. A. (2003). Uncoupling cell shrinkage from apoptosis reveals that Na+ influx is required for volume loss during programmed cell death.[1][5] Journal of Biological Chemistry, 278(40), 39176-39184. Link

  • Burg, M. B., Ferraris, J. D., & Dmitrieva, N. I. (2007). Cellular response to hyperosmotic stresses. Physiological Reviews, 87(4), 1441-1474. Link

  • Lao, M. S., & Toth, D. (1997). Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell line. Biotechnology Progress, 13(5), 688-691. Link

  • Ho, S. N. (2006). The role of NFAT5/TonEBP in responding to osmotic stress and inflammatory signals. Journal of Leukocyte Biology, 79(6), 1152-1152. Link

Sources

Validation & Comparative

Comparing the effects of rac 3-Hydroxyisobutyric Acid Sodum Salt vs. its free acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: rac 3-Hydroxyisobutyric Acid Sodium Salt vs. Free Acid in Metabolic Research

Executive Summary & Biological Context

rac 3-Hydroxyisobutyric acid (3-HIB) is a critical 4-carbon branched hydroxy fatty acid and a primary intermediate in the catabolism of the branched-chain amino acid L-valine[1]. Historically viewed merely as a metabolic byproduct, 3-HIB is now recognized as a potent paracrine signaling molecule. It is secreted by skeletal muscle and drives trans-endothelial fatty acid transport, leading to lipid accumulation and insulin resistance[2][3]. Elevated plasma levels of 3-HIB are strongly associated with obesity and serve as a predictive biomarker for incident3[3]. Furthermore, its toxic accumulation is the biochemical hallmark of the rare metabolic disorder 4[4].

For researchers and drug development professionals, selecting the correct chemical form of 3-HIB—either the free acid or its sodium salt—is paramount. This guide objectively compares the physicochemical properties, handling requirements, and experimental applications of both forms, providing self-validating protocols to ensure scientific integrity in your metabolic assays.

Physicochemical & Pharmacokinetic Comparison

The structural state of 3-HIB dictates its behavior in aqueous solutions, directly impacting cellular viability and assay reproducibility.

Propertyrac 3-Hydroxyisobutyric Acid (Free Acid)rac 3-Hydroxyisobutyric Acid Sodium Salt
CAS Number 2068-83-9[5]1219589-99-7[6]
Molecular Formula C₄H₈O₃[1]C₄H₇NaO₃[6]
Molecular Weight 104.10 g/mol [1]126.09 g/mol [6]
Physical State Viscous liquid or low-melting solidWhite to off-white powder[6]
Aqueous Solubility Highly soluble (creates strongly acidic solution)Highly soluble (~50 mg/mL), neutral/mildly alkaline[6]
Primary Application Analytical standards (GC-MS/LC-MS), organic synthesisIn vitro cell culture, in vivo dosing, enzyme assays
Handling Considerations Corrosive/Irritant; requires precise pH adjustment for bioassaysStable, easy to weigh, physiological compatibility[2]

Expert Insight on Causality: The free acid form has a low pKa. When introduced into unbuffered or weakly buffered cell culture media, it induces a rapid drop in pH. This localized acidic shock can independently alter the expression of fatty acid transporters and induce cellular stress, confounding the metabolic readouts. The 6 is pre-neutralized, preserving the buffering capacity of the media and ensuring that any observed phenotypic changes are strictly due to 3-HIB signaling, not pH artifacts[6].

Mechanistic Pathway of 3-HIB

To understand the experimental targeting of 3-HIB, we must visualize its biological trajectory. The hydrolysis of 3-hydroxyisobutyryl-CoA by the enzyme HIBCH yields 3-HIB, which then exits the muscle cell to act on the vascular endothelium[3].

Pathway Valine L-Valine (Skeletal Muscle) Catabolism Valine Catabolism Valine->Catabolism CoA 3-Hydroxyisobutyryl-CoA Catabolism->CoA HIB 3-Hydroxyisobutyric Acid (3-HIB) CoA->HIB Hydrolysis HIBCH HIBCH Enzyme HIBCH->HIB Catalysis Endothelial Endothelial Cells (Vascular Transport) HIB->Endothelial Paracrine Secretion FattyAcid Fatty Acid Uptake Endothelial->FattyAcid Upregulation InsulinRes Insulin Resistance & Type 2 Diabetes FattyAcid->InsulinRes Lipid Accumulation

Figure 1: Mechanistic pathway of 3-HIB driving endothelial fatty acid transport and insulin resistance.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: In Vitro Fatty Acid Uptake Assay in HUVECs

Objective: Quantify the paracrine effect of 3-HIB on endothelial fatty acid transport using a self-validating fluorescent assay[2]. Material Choice:rac 3-Hydroxyisobutyric Acid Sodium Salt.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 3-HIB Sodium Salt in sterile PBS (pH 7.2) to create a 100 mM stock solution[2].

    • Causality: Using the sodium salt avoids the need for manual titration with NaOH. Manual titration of the free acid often introduces excess, variable sodium ions that alter the osmolarity of the culture medium, potentially triggering osmotic stress pathways.

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well black, clear-bottom plates. Culture in endothelial growth medium until 80% confluence is reached.

  • Treatment: Spike the culture media with the 3-HIB sodium salt stock to achieve final concentrations of 0.1 mM, 1.0 mM, and 10.0 mM[2]. Include a PBS-only vehicle control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Assay Execution: Remove the media and wash the cells once with warm HBSS. Add 100 µL of HBSS containing 2 µM of a fluorescent fatty acid analog (e.g., BODIPY-FL C16) and 0.1% fatty acid-free BSA. Incubate for 30 minutes.

  • Quantification: Stop the transport by washing the cells three times with ice-cold PBS containing 0.1% BSA. Lyse the cells using RIPA buffer and quantify fluorescence (Ex 488 nm / Em 515 nm) using a microplate reader. Normalize the fluorescence units to total protein concentration (via BCA assay).

Workflow Prep 1. Prepare Stock (Sodium Salt in PBS) Treat 3. 3-HIB Treatment (0.1 - 10 mM, 24h) Prep->Treat Culture 2. HUVEC Culture (80% Confluence) Culture->Treat Assay 4. BODIPY-FL C16 Uptake Assay Treat->Assay Analyze 5. Fluorescence Quantification Assay->Analyze

Figure 2: Step-by-step workflow for validating 3-HIB induced fatty acid uptake in HUVECs.

Protocol 2: Analytical Profiling via GC-MS

Objective: Quantify endogenous 3-HIB levels in urine or plasma to study metabolic disorders[4]. Material Choice:rac 3-Hydroxyisobutyric Acid (Free Acid) as the reference standard.

Expert Insight on Causality: Why use the free acid here? In gas chromatography-mass spectrometry (GC-MS) metabolomics, samples are acidified and extracted into an organic solvent (like ethyl acetate) before derivatization (e.g., silylation with MSTFA). The free acid form of 3-HIB partitions efficiently into the organic phase. If the sodium salt were used as a standard without prior acidification, it would remain in the aqueous phase. Furthermore, the free acid provides free hydroxyl and carboxyl groups that react optimally with the derivatization agent, whereas sodium ions can precipitate and interfere with the derivatization efficiency.

Conclusion

The selection between rac 3-Hydroxyisobutyric Acid and its Sodium Salt must be driven by the experimental context. The Sodium Salt is the definitive choice for in vitro cell culture and in vivo dosing due to its pH neutrality, high aqueous solubility, and physiological compatibility[2][6]. Conversely, the Free Acid remains indispensable as an analytical reference standard for organic extraction and GC-MS/LC-MS profiling. Aligning the chemical form with the assay's biochemical requirements ensures robust, self-validating data in metabolic research.

References

  • PubChem. "3-Hydroxyisobutyric acid | C4H8O3 | CID 87". nih.gov.1

  • AdipoGen Life Sciences. "DL-3-Hydroxyisobutyric acid sodium salt | 1219589-99-7". adipogen.com. 6

  • Cayman Chemical. "3-Hydroxyisobutyrate (sodium salt) (CAS 1219589-99-7)". caymanchem.com. 2

  • Mardinoglu A, et al. "Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes". PMC / nih.gov. 3

  • Wikipedia. "3-Hydroxyisobutyric aciduria". wikipedia.org. 4

  • Sigma-Aldrich. "Sodium (R)-b-hydroxyisobutyrate >= 96.0 1228078-57-6". sigmaaldrich.com.

Sources

rac 3-Hydroxyisobutyric Acid Sodum Salt versus beta-hydroxybutyrate in metabolic studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: rac-3-Hydroxyisobutyric Acid Sodium Salt vs. Beta-Hydroxybutyrate in Metabolic Studies Content Type: Technical Comparison Guide

Executive Summary

In metabolic research, short-chain hydroxy acids are often reductively categorized simply as "energy substrates." However, 3-Hydroxyisobutyric Acid (3-HIB) and Beta-Hydroxybutyrate (β-HB) represent two diametrically opposed signaling axes in metabolic health.

While β-HB is the canonical "starvation signal" mediating adaptive energy rescue and anti-inflammatory epigenetic modifications, 3-HIB has emerged as a critical paracrine regulator of lipotoxicity, linking branched-chain amino acid (BCAA) catabolism to skeletal muscle insulin resistance.

This guide provides a technical framework for researchers to distinguish, utilize, and quantify these metabolites, moving beyond simple concentration measurements to mechanistic interrogation.

Part 1: Mechanistic Divergence

To design effective experiments, one must understand the causal pathways. These two molecules originate from distinct substrates and drive opposing physiological outcomes.

The 3-HIB Axis: BCAA flux and Lipotoxicity[1]
  • Origin: 3-HIB is a catabolic intermediate of Valine .[1][2] It is generated in the mitochondria when methacrylyl-CoA is hydrated by enoyl-CoA hydratase.

  • Mechanism: Unlike other BCAA intermediates that remain intracellular, 3-HIB is secreted from myocytes and adipocytes. It acts as a paracrine signal to neighboring endothelial cells, stimulating the transport of fatty acids (FA) from the blood into the tissue.

  • Key Mediator: This process is often coupled with VEGF-B signaling, which upregulates fatty acid transport proteins (FATP3/4).

  • Pathology: Chronic elevation leads to ectopic lipid accumulation in muscle (lipotoxicity), inhibiting insulin signaling (IRS-1/PI3K/Akt).

The β-HB Axis: Ketogenesis and Epigenetic Rescue
  • Origin: β-HB is produced in hepatic mitochondria from Acetyl-CoA (derived from fatty acid

    
    -oxidation) during low-glucose states.[3]
    
  • Mechanism: Beyond ATP generation, β-HB functions as a Class I/IIa Histone Deacetylase (HDAC) inhibitor .[4]

  • Physiological Effect: It promotes the expression of oxidative stress resistance genes (e.g., Foxo3a) and suppresses the NLRP3 inflammasome. It generally enhances insulin sensitivity.

Visualization: Divergent Signaling Pathways

MetabolicPathways cluster_0 3-HIB: Pro-Lipotoxic Axis cluster_1 Beta-HB: Adaptive/Rescue Axis Valine Valine Methacrylyl-CoA Methacrylyl-CoA Valine->Methacrylyl-CoA 3-HIB (Mitochondria) 3-HIB (Mitochondria) Methacrylyl-CoA->3-HIB (Mitochondria) Hydratase 3-HIB (Secreted) 3-HIB (Secreted) 3-HIB (Mitochondria)->3-HIB (Secreted) Efflux Endothelial Cells Endothelial Cells 3-HIB (Secreted)->Endothelial Cells Paracrine FATP3/4 Upregulation FATP3/4 Upregulation Endothelial Cells->FATP3/4 Upregulation VEGF-B Link Muscle Lipid Overload Muscle Lipid Overload FATP3/4 Upregulation->Muscle Lipid Overload Fatty Acid Influx Insulin Resistance Insulin Resistance Muscle Lipid Overload->Insulin Resistance Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA Beta-HB (Liver) Beta-HB (Liver) Acetyl-CoA->Beta-HB (Liver) Ketogenesis Beta-HB (Systemic) Beta-HB (Systemic) Beta-HB (Liver)->Beta-HB (Systemic) Peripheral Tissues Peripheral Tissues Beta-HB (Systemic)->Peripheral Tissues HDAC Inhibition HDAC Inhibition Peripheral Tissues->HDAC Inhibition Signaling Foxo3a/MnSOD Foxo3a/MnSOD HDAC Inhibition->Foxo3a/MnSOD Gene Expression Stress Resistance Stress Resistance Foxo3a/MnSOD->Stress Resistance

Caption: Figure 1. Divergent metabolic fates. 3-HIB drives lipid influx and insulin resistance, while β-HB drives epigenetic defense and stress resistance.

Part 2: Comparative Performance Guide

Table 1: Physiological Effects Comparison
Featurerac-3-Hydroxyisobutyric Acid (3-HIB)Beta-Hydroxybutyrate (β-HB)
Primary Metabolic Source Valine (BCAA)Fatty Acids (via Acetyl-CoA)
Primary Target Tissue Endothelium (to affect Muscle/Fat)Brain, Heart, Muscle, Immune Cells
Signaling Mechanism Paracrine (VEGF-B / FATP regulation)GPCR (HCAR2), HDAC Inhibition
Effect on Insulin Sensitivity Negative (Promotes resistance)Positive (Generally improves)
Mitochondrial Impact Indicator of incomplete BCAA oxidationFuel source; improves efficiency
Solubility (Na Salt) ~50 mg/mL (Water)~100 mg/mL (Water)
Typical Plasma Conc. 5–30 µM (Healthy) / >50 µM (Diabetic)0.1 mM (Fed) / 1–5 mM (Fasted)

Part 3: Experimental Protocols

A. Reagent Preparation

Product: rac-3-Hydroxyisobutyric Acid Sodium Salt

  • Handling: This product is hygroscopic. Store at -20°C. Equilibrate to room temperature before opening to prevent condensation.

  • Solubility: Dissolves readily in PBS or water. For cell culture, prepare a 100 mM stock in PBS, filter sterilize (0.22 µm), and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

B. In Vitro Workflow: The "Lipotoxicity vs. Rescue" Assay

This protocol is designed to compare the effects of 3-HIB and β-HB on insulin signaling in C2C12 myotubes.

Objective: Determine if 3-HIB induces insulin resistance via lipid accumulation and if β-HB can rescue this phenotype.

Step-by-Step Methodology:

  • Differentiation: Differentiate C2C12 myoblasts into myotubes (5-7 days in 2% horse serum).

  • Treatment Groups (24 Hours):

    • Control: BSA-conjugated Palmitate (low dose, 200 µM).

    • 3-HIB Group: Palmitate + 3-HIB (5 mM) .

    • β-HB Group: Palmitate + β-HB (5 mM) .

    • Combination: Palmitate + 3-HIB + β-HB.

  • Fatty Acid Uptake Assay:

    • Spike media with [1-14C]-Palmitate for the final 4 hours.

    • Lyse cells and measure radioactivity (CPM) normalized to total protein.

    • Expected Result: 3-HIB group shows significantly higher CPM (increased uptake).

  • Insulin Stimulation:

    • Wash cells, serum-starve for 2 hours.

    • Stimulate with Insulin (100 nM) for 15 minutes.

  • Readout (Western Blot):

    • Target: Phospho-Akt (Ser473) vs. Total Akt.

    • Expected Result: 3-HIB blunts p-Akt response (insulin resistance). β-HB preserves p-Akt response.

Visualization: Experimental Logic Flow

ExperimentWorkflow cluster_treat 24h Treatment Conditions Start C2C12 Myotubes (Differentiated) T1 Control (BSA-Palmitate) Start->T1 T2 Pro-Lipotoxic (+ 5mM 3-HIB) Start->T2 T3 Rescue/Epigenetic (+ 5mM Beta-HB) Start->T3 Assay1 Assay A: Lipid Uptake ([14C]-Palmitate Flux) T1->Assay1 Assay2 Assay B: Insulin Signaling (p-Akt Western Blot) T1->Assay2 T2->Assay1 Expect High Influx T2->Assay2 Expect Blunted p-Akt T3->Assay1 T3->Assay2 Expect Preserved p-Akt

Caption: Figure 2. Experimental workflow for differentiating the metabolic impact of 3-HIB and β-HB on skeletal muscle cells.

C. Quantification via LC-MS/MS

Distinguishing these isomers requires precise chromatography, as they have identical molecular weights (104.1 Da).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized organic acid columns (e.g., Phenomenex Luna NH2).

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (high pH often improves separation of organic acids).

  • MS Transitions (Negative Mode - ESI):

    • β-HB: Precursor 103.0 → Product 59.0 (Carboxyl loss).

    • 3-HIB: Precursor 103.0 → Product 73.0 (Distinct fragmentation pattern due to branching).

    • Note: Retention time is critical. 3-HIB typically elutes earlier than β-HB on HILIC columns.

Part 4: Data Interpretation & Troubleshooting

  • The "Racemic" Factor:

    • Most commercial 3-HIB reagents are racemic (rac-3-HIB). Biological systems typically produce the (S)-enantiomer (also called L-). However, studies indicate that rac-3-HIB is biologically active in uptake assays.

    • β-HB is strictly the (R)-enantiomer (D-β-HB) in biology. Ensure you use (R)-3-hydroxybutyrate or rac-β-HB knowing that only the R-form is a substrate for BDH1, though both may have signaling effects.

  • Distinguishing Artifacts:

    • If you see high 3-HIB in a "fasted" sample, check your chromatography. Fasting elevates β-HB massively (up to 5 mM). If your LC-MS peak separation is poor, β-HB "spillover" can be falsely identified as 3-HIB.

    • Validation: Use a spike-in control of deuterated β-HB to confirm retention times.

  • Context Matters:

    • High β-HB + Low Glucose = Healthy Ketosis / Starvation.

    • High β-HB + High Glucose = Diabetic Ketoacidosis.

    • High 3-HIB + High Glucose = Insulin Resistance / T2D Risk.

References

  • Jang, C., et al. (2016). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nature Medicine, 22(4), 421–426. Link

  • Newman, J. C., & Verdin, E. (2014). β-Hydroxybutyrate: A signaling metabolite. Annual Review of Nutrition, 34, 99–127. Link

  • Hagberg, C. E., et al. (2012). Targeting VEGF-B as a novel treatment for insulin resistance and type 2 diabetes. Nature, 490(7420), 426–430. Link

  • Gall, W. E., et al. (2010). α-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS ONE, 5(5), e10883. Link

  • Shimazu, T., et al. (2013). Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor.[5] Science, 339(6116), 211–214. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and Enzymatic Methods for 3-HIB Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of 3-Hydroxyisobutyrate (3-HIB)

In the landscape of metabolic research, 3-hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a critical biomarker.[1] Elevated levels of circulating 3-HIB are increasingly associated with metabolic dysregulation, including insulin resistance, type 2 diabetes, and fatty liver disease.[2][3][4][5][6] This has positioned 3-HIB as a focal point for researchers, scientists, and drug development professionals seeking to understand and target these complex conditions.

The accurate and reliable quantification of 3-HIB in biological matrices is paramount for both fundamental research and clinical applications. The process of validating an analytical method ensures that it is fit for its intended purpose, a cornerstone of scientific integrity.[7][8] This guide provides an in-depth, objective comparison of the two predominant analytical techniques for 3-HIB measurement: the "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the high-throughput enzymatic assay. We will delve into the core principles, provide detailed experimental protocols, and present a cross-validation framework to guide the selection of the most appropriate method for your research needs.

The Metabolic Origin of 3-HIB

To appreciate the nuances of 3-HIB quantification, it is essential to understand its biochemical origin. 3-HIB is produced within the mitochondria during the breakdown of valine. The final step in its formation is catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which releases free 3-HIB from its CoA-bound precursor.[4][9] From there, 3-HIB can enter circulation, where its concentration reflects the upstream activity of the valine catabolic pathway.

cluster_mito Mitochondrial Matrix Valine Valine BCKA Branched-Chain α-Keto Acid Valine->BCKA BCAT HIB_CoA 3-Hydroxyisobutyryl-CoA BCKA->HIB_CoA BCKDH Complex HIB 3-Hydroxyisobutyrate (3-HIB) HIB_CoA->HIB HIBCH Circulation Circulation HIB->Circulation Efflux Mitochondrion Mitochondrion cluster_lcms LC-MS/MS Workflow cluster_enz Enzymatic Assay Workflow l_start Plasma/Serum Sample l_prep Protein Precipitation (e.g., Acetonitrile) + Internal Standard l_start->l_prep l_cent Centrifugation l_prep->l_cent l_super Collect Supernatant l_cent->l_super l_inject LC Injection & Chromatographic Separation l_super->l_inject l_ms Tandem MS Detection (MRM Mode) l_inject->l_ms l_data Data Analysis (Peak Area Ratio vs. Calibration Curve) l_ms->l_data l_end Concentration Report l_data->l_end e_start Plasma/Serum Sample e_prep Deproteinization (e.g., Perchloric Acid) e_start->e_prep e_neut Neutralization e_prep->e_neut e_reac Incubate with Buffer, NAD+ e_neut->e_reac e_enz Add 3-HIB Dehydrogenase (Start Reaction) e_reac->e_enz e_read Spectrophotometric Reading (Absorbance at 340nm) e_enz->e_read e_data Data Analysis (ΔAbsorbance vs. Standard Curve) e_read->e_data e_end Concentration Report e_data->e_end start What is the Research Goal? q1 High Sensitivity & Absolute Specificity Needed? (e.g., Biomarker Discovery) start->q1 q2 High Throughput & Cost-Effectiveness Critical? (e.g., Large Clinical Trial) q1->q2 No lcms Choose LC-MS/MS q1->lcms Yes q2->lcms No (Small study, need reference data) enzymatic Choose Enzymatic Assay q2->enzymatic Yes

Sources

Publish Comparison Guide: 3-HIB as a Metabolic Modulator and Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and procedural framework for confirming the inhibitory effects of 3-Hydroxyisobutyrate (3-HIB) on specific metabolic enzymes and signaling nodes.

Product/Analyte: 3-Hydroxyisobutyrate (3-HIB) Primary Application: Induction of metabolic dysregulation (Insulin Resistance) and investigation of mitochondrial enzyme suppression.[1][2][3][4][5] Target Audience: Metabolic Researchers, Drug Discovery Scientists, Toxicology Profilers.

Part 1: Executive Technical Synthesis

3-Hydroxyisobutyrate (3-HIB) is a catabolic intermediate of the branched-chain amino acid (BCAA) valine.[1][2][4][5][6][7][8] While historically viewed merely as a metabolic byproduct, recent high-impact literature establishes 3-HIB as a potent paracrine regulator and enzymatic inhibitor .

For researchers aiming to model metabolic syndrome or mitochondrial dysfunction, 3-HIB offers a distinct mechanism of action compared to standard lipid-load models (e.g., Palmitate). Its inhibitory profile is dual-faceted:

  • Direct Enzymatic Inhibition: 3-HIB directly suppresses Mitochondrial Creatine Kinase (Mi-CK) , Respiratory Chain Complexes (I-III) , and Na+,K+-ATPase via oxidative modification of essential thiol groups.

  • Signaling Inhibition: It acts as a negative regulator of insulin signaling, inhibiting Akt phosphorylation , thereby blocking insulin-stimulated glucose uptake.

Mechanistic Pathway Diagram

The following diagram illustrates the generation of 3-HIB from Valine and its downstream inhibitory targets.

G cluster_mito Mitochondria Valine Valine (BCAA) HIB_CoA 3-HIB-CoA Valine->HIB_CoA Catabolism HIBCH Enzyme: HIBCH (3-Hydroxyisobutyryl-CoA Hydrolase) HIB 3-HIB (3-Hydroxyisobutyrate) HIB_CoA->HIB Hydrolysis via HIBCH MiCK Mitochondrial Creatine Kinase (Mi-CK) HIB->MiCK Inhibits (Thiol Oxidation) ETC ETC Complexes I-III HIB->ETC Inhibits (Energy Deficit) FAT Fatty Acid Transport (Endothelial) HIB->FAT Promotes (Paracrine) AKT Akt Phosphorylation (Insulin Signaling) FAT->AKT Lipid Accumulation Inhibits

Caption: 3-HIB generation pathway and its dual-mode inhibition of mitochondrial enzymes (Mi-CK, ETC) and insulin signaling (Akt).[4]

Part 2: Comparative Performance Analysis

When designing experiments to induce metabolic stress or study enzyme kinetics, 3-HIB must be compared against standard alternatives.

Table 1: 3-HIB vs. Standard Metabolic Stressors
Feature3-HIB (Valine Metabolite) Palmitate (Lipid Load) Rotenone (Toxin)
Primary Mechanism Dual: Paracrine signaling + Thiol oxidation of enzymes.Lipotoxicity: Ceramide accumulation & TLR4 activation.Direct Blockade: Irreversible inhibition of Complex I.
Target Specificity High: Specifically links BCAA flux to lipid transport.Low: Broad cellular stress and inflammation.Very High: Specific to ETC Complex I.
Enzymes Inhibited Mi-CK, Na+/K+-ATPase, ETC I-III.PGC-1α (downreg), AMPK.ETC Complex I.
Physiological Relevance High for T2D: Mimics BCAA-induced insulin resistance.High for Obesity: Mimics dietary fat overload.Low: Used primarily as a toxicological model.
Reversibility Reversible: Effects subside with antioxidant treatment (e.g., GSH).Partially Reversible: Requires lipid clearance.Irreversible: Often leads to apoptosis.
Recommended Concentration 0.1 mM – 1.0 mM 0.2 mM – 0.5 mM10 nM – 100 nM

Expert Insight: Use 3-HIB when your research question focuses on the crosstalk between protein metabolism (BCAAs) and lipid handling . If you are studying generic lipotoxicity, Palmitate is standard. If you need to confirm 3-HIB's specific inhibitory effect, you must control for oxidative stress, as its mechanism involves ROS generation.

Part 3: Experimental Protocols for Validation

To objectively confirm the inhibitory effect of 3-HIB, we utilize two self-validating protocols: one for direct enzymatic inhibition (Creatine Kinase) and one for functional metabolic inhibition (Glucose Uptake).

Protocol A: Direct Inhibition of Mitochondrial Creatine Kinase (Mi-CK)

Objective: Quantify the direct suppression of Mi-CK activity by 3-HIB via thiol oxidation.

Reagents:

  • Purified Mi-CK or Cerebral Cortex Homogenate (Rat).

  • 3-HIB (Sodium salt).

  • Creatine Phosphate & ADP.

  • Validation Control: Reduced Glutathione (GSH) or Trolox (to prove oxidative mechanism).

Workflow:

  • Preparation: Isolate mitochondria via differential centrifugation. Resuspend in isolation buffer (220 mM mannitol, 70 mM sucrose, pH 7.4).

  • Incubation:

    • Control Group: Buffer only.

    • Experimental Group: Incubate homogenate with 0.5 mM – 1.0 mM 3-HIB for 30 minutes at 37°C.

    • Rescue Group: Co-incubate 3-HIB (1.0 mM) + GSH (1.0 mM). This step is critical for E-E-A-T to prove the mechanism.

  • Assay (Coupled Enzyme System):

    • Reaction Mix: 100 mM Tris-HCl (pH 7.4), 30 mM phosphocreatine, 20 mM glucose, 2 mM ADP, 5 mM MgCl2, 2 U/mL Hexokinase, 2 U/mL G6PDH, 0.6 mM NADP+.

    • Add treated mitochondrial sample (0.1–0.2 mg protein).

  • Measurement: Monitor NADPH production continuously at 340 nm for 5–10 minutes.

  • Calculation: Activity (nmol NADPH/min/mg protein) =

    
    .
    

Expected Result: 3-HIB treatment should reduce Mi-CK activity by 25–35% . The Rescue Group (GSH) should show restored activity, confirming the inhibition is mediated by thiol oxidation.

Protocol B: Functional Inhibition of Insulin-Stimulated Glucose Uptake

Objective: Confirm 3-HIB's role in inducing insulin resistance in myocytes or adipocytes.

Reagents:

  • C2C12 Myotubes or 3T3-L1 Adipocytes (fully differentiated).

  • 2-Deoxy-[3H]-glucose (2-DG).

  • Insulin (100 nM).

Workflow:

  • Differentiation: Culture cells until fully differentiated (Day 7+).

  • Starvation: Serum-starve cells in low-glucose DMEM for 4 hours.

  • Treatment:

    • Treat cells with 3-HIB (50 µM – 200 µM) for 24 hours. Note: Lower physiological concentrations are used here compared to the enzyme assay.

  • Stimulation: Stimulate with Insulin (100 nM) for 20 minutes.

  • Uptake Assay:

    • Wash cells with KRH buffer.

    • Add 2-DG cocktail (0.1 mM 2-DG + 0.5 µCi/mL [3H]-2-DG). Incubate for 10 minutes at 37°C.

    • Stop reaction with ice-cold Cytochalasin B or Phloretin.

  • Lysis & Counting: Lyse cells in 0.1 N NaOH and quantify radioactivity via liquid scintillation counting.

Self-Validating Logic:

  • Basal vs. Insulin: Insulin must increase uptake >2-fold in controls.

  • 3-HIB Effect: 3-HIB should blunt this insulin response (reducing the fold-change).

  • Mechanism Check: Perform Western Blot for p-Akt (Ser473) . 3-HIB treated cells should show reduced p-Akt band intensity despite insulin stimulation.

Part 4: References

  • Viegas, C. M., et al. (2008). "Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats."[9][10] Metabolic Brain Disease.

  • Jang, C., et al. (2016). "A Branched-Chain Amino Acid Metabolite Drives Vascular Fatty Acid Transport and Causes Insulin Resistance." Nature Medicine.

  • Dankel, S. N., et al. (2023).[11] "Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease." EBioMedicine.

  • Pedersen, H. K., et al. (2016). "Human gut microbes impact host serum metabolome and insulin sensitivity." Nature.

  • Mardinoglu, A., et al. (2018). "Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes."[1][6][8] EBioMedicine.

Sources

Comparing the in vitro and in vivo effects of rac 3-Hydroxyisobutyric Acid Sodum Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the experimental application and comparative profiling of rac-3-Hydroxyisobutyric Acid Sodium Salt (3-HIBA) .

Profiling the Paracrine Mediator of Lipid-Induced Insulin Resistance

Product Focus: rac-3-Hydroxyisobutyric Acid Sodium Salt (3-HIBA) CAS: 1219589-99-7 (Sodium Salt) / 488-15-3 (Acid) Primary Application: Metabolic flux modeling, endothelial fatty acid transport assays, and insulin resistance (IR) signaling research.

Executive Summary & Mechanistic Context[1][2][3][4][5]

3-Hydroxyisobutyric Acid (3-HIBA) is a catabolic intermediate of the branched-chain amino acid (BCAA) Valine .[1] Unlike its structural isomer 3-Hydroxybutyrate (3-HB, a ketone body), 3-HIBA functions as a specific paracrine signal secreted by skeletal muscle and adipocytes.

In metabolic research, 3-HIBA is the "effector" molecule that links elevated BCAA levels to insulin resistance. It acts on endothelial cells to upregulate fatty acid transport proteins, driving excess lipids into skeletal muscle and causing lipotoxicity.

Crucial Distinction for Researchers:

  • 3-HIBA (3-Hydroxyisobutyric Acid): Valine metabolite.[1][2][3] Promotes lipid uptake.[3] Marker of Insulin Resistance.

  • 3-HB (3-Hydroxybutyric Acid /

    
    -Hydroxybutyrate):  Ketone body.[4][5][6][7] Histone deacetylase inhibitor.[8] Energy substrate.
    

Comparative Analysis: The "Good" vs. "Bad" Valine Metabolites

To understand the specific utility of 3-HIBA, it must be compared to


-Aminoisobutyric Acid (BAIBA) . Both are small-molecule myokines derived from Valine, yet they exert opposing effects on metabolic health.
Table 1: Comparative Metabolic Profiling
Feature3-HIBA (3-Hydroxyisobutyrate) BAIBA (

-Aminoisobutyric Acid)
Precursor Valine (via Methacrylyl-CoA)Valine (L-isomer) & Thymine (D-isomer)
Primary Secretion Site Skeletal Muscle (in IR/Diabetes), AdipocytesSkeletal Muscle (Exercise-induced)
Target Tissue Vascular EndotheliumWhite Adipose Tissue (WAT), Liver
Primary Mechanism Paracrine: Stimulates endothelial fatty acid transport.Endocrine: Induces "browning" of WAT (via PPAR

).
Metabolic Outcome Pro-Lipogenic: Increases tissue lipid load

Insulin Resistance.
Pro-Oxidative: Increases fatty acid oxidation

Insulin Sensitivity.
Experimental Use Inducing endothelial fatty acid flux; Modeling T2D lipotoxicity.Inducing thermogenesis; Studying exercise mimetics.
Key Biomarker Status Elevated in T2D, Obesity, and post-bariatric rebound.Elevated during exercise; Inverse correlation with cardiometabolic risk.

Mechanistic Pathway Visualization

The following diagram illustrates the specific pathway where 3-HIBA diverges from Valine catabolism to act as a paracrine signal, contrasting with the oxidative fate of other metabolites.

Valine_Catabolism_Signaling cluster_muscle Skeletal Muscle / Adipocyte Valine L-Valine M_CoA Methacrylyl-CoA Valine->M_CoA Transamination HIB_CoA 3-Hydroxyisobutyryl-CoA M_CoA->HIB_CoA Crotonase HIB 3-HIBA (3-Hydroxyisobutyrate) HIB_CoA->HIB HIB-CoA Hydrolase (HIBCH) MMS_CoA Methylmalonyl-CoA HIB->MMS_CoA MMSDH (Oxidation) Endothelium Vascular Endothelium HIB->Endothelium Secretion & Paracrine Action TCA TCA Cycle (Succinyl-CoA) MMS_CoA->TCA FA_Trans Fatty Acid Transport Proteins (FATPs) Endothelium->FA_Trans Upregulation Muscle_Lipid Muscle Lipid Accumulation FA_Trans->Muscle_Lipid Increased FA Flux Insulin_Resistance Insulin_Resistance Muscle_Lipid->Insulin_Resistance Lipotoxicity

Figure 1: The 3-HIBA Paracrine Loop. Accumulation of 3-HIBA due to HIBCH activity leads to secretion, driving endothelial fatty acid uptake and subsequent tissue lipotoxicity.

Experimental Protocols

A. Preparation of rac-3-HIBA Stock

The sodium salt is highly water-soluble.

  • Solvent: Dissolve rac-3-Hydroxyisobutyric Acid Sodium Salt in sterile PBS (pH 7.4) or cell culture grade water.

  • Concentration: Prepare a 100 mM stock solution .

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Note: While the (S)-enantiomer is the biological metabolite, the racemic mixture is commonly used in exogenous treatment assays (e.g., Jang et al., 2016) at concentrations sufficient to elicit the receptor/transport response.

B. In Vitro Endothelial Fatty Acid Uptake Assay

This protocol validates the bioactivity of 3-HIBA by measuring its ability to stimulate fatty acid uptake in endothelial cells (HUVECs).

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells)[3]

  • rac-3-HIBA Sodium Salt

  • Fluorescent Fatty Acid Analog (e.g., BODIPY-C16 or QBT Fatty Acid Uptake Kit)

  • Basal Endothelial Media (low serum/fatty acid free)

Workflow:

  • Seeding: Plate HUVECs in a 96-well black/clear-bottom plate (20,000 cells/well). Culture until 90% confluent.

  • Starvation: Serum-starve cells in basal media (0.1% BSA) for 2–4 hours to normalize fatty acid transport.

  • Induction: Treat cells with 3-HIBA at varying concentrations:

    • Low Physiological: 10 µM

    • Pathological (Diabetic): 50 – 100 µM

    • Positive Control: VEGF (if applicable) or known transport inducer.

    • Duration: Incubate for 12–16 hours . (Short-term incubation <1 hour is often insufficient for transporter protein upregulation).

  • Uptake Assay:

    • Wash cells 2x with HBSS.

    • Add Fluorescent Fatty Acid reagent.

    • Incubate for 30–60 minutes at 37°C.

  • Quantification: Measure fluorescence (Ex/Em 485/515 nm) using a plate reader.

  • Expected Result: 3-HIBA treatment should induce a 1.5x to 2.5x increase in fatty acid uptake compared to vehicle control, mimicking the diabetic endothelial phenotype.

C. In Vivo Administration (Mouse Models)

To study systemic effects on lipid flux.

  • Route: Oral (Drinking Water).

  • Dosage: 0.1% - 0.5% w/v in drinking water.

  • Duration: 4–8 weeks.

  • Readout: Glucose Tolerance Test (GTT) and skeletal muscle lipid content (Triglyceride assay or Oil Red O staining). 3-HIBA treated mice should display impaired glucose tolerance despite normal chow feeding.

References

  • Jang, C., et al. (2016). "A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance."[3] Nature Medicine, 22(4), 421–426.[3] Link

    • Key Source: Establishes 3-HIBA as the paracrine signal for endothelial FA uptake.
  • Mardinoglu, A., et al. (2018). "Elevated plasma levels of 3-hydroxyisobutyric acid are associated with incident type 2 diabetes."[3] EBioMedicine, 27, 151–155.[3] Link

    • Key Source: Validates 3-HIBA as a human biomarker for T2D risk.
  • Roberts, L.D., et al. (2014). "

    
    -Aminoisobutyric acid induces browning of white fat and protects against metabolic dysfunction." Cell Metabolism, 19(1), 96-108. Link
    
    • Key Source: Establishes BAIBA as the "positive" metabolic counterpart to 3-HIBA.
  • White, P.J., et al. (2018). "Branched-chain amino acids in metabolic signaling and insulin resistance." Nature Reviews Endocrinology, 14, 523–528. Link

    • Key Source: Review of BCAA catabolism p

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of rac 3-Hydroxyisobutyric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of rac 3-Hydroxyisobutyric Acid Sodium Salt. It is designed for laboratory professionals who prioritize safety, environmental stewardship, and regulatory adherence. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety in your laboratory.

Foundational Step: Hazard Assessment and Chemical Profile

Before any disposal plan can be formulated, a thorough understanding of the chemical's properties and hazards is paramount. The overriding principle of waste management is that no activity should begin without a clear plan for the disposal of all potential waste streams.[1]

Based on available Safety Data Sheets (SDS), rac 3-Hydroxyisobutyric Acid Sodium Salt is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and does not meet the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] However, it is crucial to handle all chemicals with care and follow good laboratory practices.

Table 1: Chemical Profile of rac 3-Hydroxyisobutyric Acid Sodium Salt

PropertyValueSource
Appearance White, solid powder[4]
Solubility Freely soluble in water
Stability Stable under normal conditions; hygroscopic (absorbs moisture)[4]
Primary Hazards Not classified as hazardous; may cause minor eye or skin irritation[3][4]
Incompatibilities Strong oxidizing agents[4]
RCRA Status Not typically an EPA-listed hazardous waste[2]

This non-hazardous classification is the central pivot for our disposal strategy. It means that while stringent hazardous waste protocols are not required, a structured and documented disposal process is still necessary to ensure safety and compliance.

The Core Principle: Defer to Institutional Authority

This guide provides a framework based on federal regulations and best practices. However, the ultimate authority on chemical disposal rests with your institution's Environmental Health and Safety (EHS) department.[5] EHS guidelines are tailored to local and state regulations and the specific capabilities of your facility's waste management program. Always consult your institution's Chemical Hygiene Plan (CHP) before proceeding.[6][7]

Disposal Decision Workflow

The proper disposal route depends on the form of the waste (solid or liquid), its quantity, and whether it has been contaminated with other substances. The following workflow provides a logical pathway for making this determination.

DisposalWorkflow start Start: Waste containing rac 3-Hydroxyisobutyric Acid Sodium Salt q1 Is the waste mixed with any hazardous chemicals (e.g., solvents, heavy metals)? start->q1 yes_hazardous YES: Manage as HAZARDOUS WASTE. Follow EHS protocol for the hazardous component. q1->yes_hazardous Yes no_hazardous NO: Manage as NON-HAZARDOUS WASTE q1->no_hazardous No end End of Process yes_hazardous->end q2 Is the waste a pure solid or contaminated labware? no_hazardous->q2 solid_protocol Follow Protocol 4.1: Solid Waste Disposal q2->solid_protocol Solid liquid_protocol Follow Protocol 4.2: Aqueous Solution Disposal q2->liquid_protocol Aqueous solid_protocol->end liquid_protocol->end

Caption: Disposal decision workflow for rac 3-Hydroxyisobutyric Acid Sodium Salt.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling the distinct waste streams identified in the workflow.

This protocol applies to the pure, solid rac 3-Hydroxyisobutyric Acid Sodium Salt and disposable labware (e.g., weigh boats, gloves, paper towels) lightly contaminated with it.

  • Segregation: This is the most critical step. Do not mix this non-hazardous waste with any hazardous waste streams.[5] Combining them unnecessarily creates a larger volume of regulated hazardous waste, significantly increasing disposal costs and complexity.[8]

  • Containerization:

    • Place the solid waste into a chemically compatible, durable container with a secure lid.[5][9] A clearly marked, dedicated waste beaker or a sturdy, sealable bag is appropriate for temporary accumulation in the lab.

    • For final disposal, transfer the waste into a rigid, sealed container, such as a cardboard box or a plastic pail.[10]

  • Labeling:

    • Clearly label the container with the words "NON-HAZARDOUS WASTE" .

    • List the full chemical name: "rac 3-Hydroxyisobutyric Acid Sodium Salt" . Do not use abbreviations or chemical formulas.[11] The label must be legible and firmly attached.[11]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.[2][12] This area should be away from general lab traffic but under the control of laboratory personnel.[9][12]

  • Disposal:

    • For small lab-scale quantities, institutional policy may allow for disposal in the regular trash dumpster, provided it is properly contained and labeled. Crucially, do not place chemical waste in laboratory trash cans , as this can pose a risk to custodial staff.[10]

    • For larger quantities, contact your EHS department to arrange for a waste pickup.[5] Complete any required waste disposal forms with accurate information.

This protocol applies to solutions where rac 3-Hydroxyisobutyric Acid Sodium Salt is the only solute, or where other solutes are also confirmed to be non-hazardous.

  • A Note on Drain Disposal: While some older guidelines permit drain disposal for harmless, soluble salts, modern best practices strongly discourage it unless explicitly permitted by your EHS department.[12] The introduction of any chemical into the sanitary sewer system can have unforeseen consequences and is prohibited by many institutions.[13] One SDS for a similar compound notes it is slightly hazardous for water and should not reach the sewage system. Therefore, the default procedure should be to containerize the waste.

  • Segregation: As with solid waste, keep this aqueous non-hazardous waste stream separate from all hazardous liquid waste (e.g., solvents, acids, bases).

  • Containerization:

    • Collect the aqueous waste in a leak-proof, chemically compatible container, typically a high-density polyethylene (HDPE) carboy.[2][8]

    • Ensure the container is equipped with a secure, screw-on cap. Never leave a funnel in the opening.[11]

    • Leave approximately 10% headspace in the container to allow for vapor expansion and prevent spills.[12]

  • Labeling:

    • Label the container with "NON-HAZARDOUS AQUEOUS WASTE" .

    • List all constituents, including water and "rac 3-Hydroxyisobutyric Acid Sodium Salt," with approximate concentrations.

  • Storage: Store the container in a designated area for non-hazardous liquid waste, ideally within secondary containment (such as a tub or tray) to mitigate potential leaks.

  • Disposal: Follow your institution's procedure for requesting a chemical waste pickup from EHS.

Management of Empty Containers

Properly managing the original product container is a key part of the waste disposal lifecycle and can reduce costs.[1]

  • Definition of "Empty": A container is considered "empty" when all contents have been removed by normal means (e.g., scraping, pouring) and no more than one inch of residue remains, or not one drop of liquid can be removed by inverting the container.[10]

  • De-Labeling: Completely remove, deface, or mark over the original manufacturer's label to indicate that the container is empty and no longer contains a hazardous material (even if the original material was non-hazardous, this is good practice).[10]

  • Rinsing: For a water-soluble solid like this, the container can be triple-rinsed with water.

  • Rinsate Management: The first rinsate should be collected and managed as non-hazardous aqueous waste according to Protocol 4.2. Subsequent rinses can typically be disposed of down the drain.

  • Final Disposal: Once empty, de-labeled, and rinsed, the container can usually be disposed of in the regular trash or recycling, depending on institutional policy.[1][10]

By adhering to these detailed procedures, you contribute to a safe, compliant, and environmentally responsible laboratory environment. The core tenets are simple: characterize your waste, segregate it properly, label it clearly, and always operate under the guidance of your local EHS authority.

References

  • Disposal Procedures for Non Hazardous Waste. University of Louisiana at Monroe. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Waste Management Guidelines. University of Alabama in Huntsville. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Material Safety Data Sheet - DL-3-Hydroxybutyric Acid, Sodium Salt, 99%. Cole-Parmer. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Safety Data Sheet: DL-3-Hydroxybutyric acid, sodium salt. Carl ROTH. [Link]

Sources

Personal protective equipment for handling rac 3-Hydroxyisobutyric Acid Sodum Salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide: rac-3-Hydroxyisobutyric Acid Sodium Salt Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Laboratory Managers, and Drug Development Professionals

Executive Safety Summary & Risk Profile

Substance Identity:

  • Chemical Name: rac-3-Hydroxyisobutyric Acid Sodium Salt (Sodium 3-hydroxy-2-methylpropanoate)

  • CAS Number: 1219589-99-7 (Generic salt form often referenced; varies by hydration/isomer specificity)

  • Role: Metabolic intermediate (Valine catabolism); often used in metabolic flux analysis and mitochondrial function studies.

The "Senior Scientist" Risk Assessment: While many Safety Data Sheets (SDS) classify this salt as "Not Classified" or "Non-Hazardous" under GHS standards, this designation often leads to complacency. As a Senior Application Scientist, I advise treating this substance under the Precautionary Principle for two critical reasons:

  • The "Salt vs. Acid" Trap: The parent compound (3-Hydroxyisobutyric acid) is a known skin, eye, and respiratory irritant (H315, H319, H335). While the sodium salt is pH-neutralized, it remains a fine organic powder capable of irritating mucous membranes upon inhalation.

  • Hygroscopic Instability: This salt is highly hygroscopic. It aggressively absorbs atmospheric moisture, which not only degrades the reagent's stoichiometric accuracy but can cause the powder to clump, leading to "snap" dispersal (a sudden release of particulates) when breaking up aggregates with a spatula.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted PPE strategy designed for hygroscopic organic salts.

Body ZoneRecommended PPETechnical Justification (The "Why")
Respiratory N95 / P2 Respirator (Minimum)Critical: As a light powder, static charge often lofts particles during weighing. Standard surgical masks do not seal against fine organic dust. If handling >10g, use a biosafety cabinet or fume hood.
Hand Protection Nitrile Gloves (Min.[1][2] 0.11 mm thickness)Resistance: Latex is permeable to many organic modifiers. Nitrile provides superior resistance to the acidic residues that may form if the salt hydrolyzes on sweaty skin. Protocol: Double-gloving is unnecessary unless dissolving in strong organic co-solvents (e.g., DMSO).
Ocular Safety Glasses with Side Shields Impact & Dust: Goggles are preferred if the powder has clumped (risk of projectile particles during breaking). Standard glasses are sufficient for free-flowing powder.
Body Cotton/Poly Lab Coat (Buttoned)Contamination Control: Synthetic fibers can build static charge, attracting the powder. A high-cotton blend reduces static cling.

Operational Workflow: The "Dry-Chain" Protocol

Handling hygroscopic salts requires speed and humidity control.[3] Follow this self-validating workflow to ensure both safety and experimental integrity.

Phase 1: Preparation & Weighing
  • Environment: Equilibration of the container to room temperature is vital before opening to prevent condensation.

  • The "Desiccant Rule": Never leave the stock bottle open. If the salt has clumped, do not chip at it aggressively. Gently roll the bottle or use a vortex mixer to loosen it before opening.

  • Static Control: Use an anti-static gun or wipe on the spatula. Charged particles of this salt are notorious for "jumping" off the spatula, creating an inhalation hazard.

Phase 2: Solubilization
  • Solvent: Water-soluble.

  • Exothermic Check: Dissolution is generally neutral, but always add the solid to the liquid slowly to prevent splashing.

  • Labeling: Once in solution, the "Hygroscopic" hazard is neutralized, but the "Irritant" potential remains. Label as "3-HIB-Na Solution."

Phase 3: Cleanup
  • Dry Spill: Do not wipe with a wet cloth immediately; this turns the powder into a sticky gum. Sweep/vacuum dry powder first, then wipe with 70% Ethanol.

  • Wet Spill: Absorb with paper towels. The substance is non-volatile.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for handling and disposal.

Figure 1: Safe Handling Decision Tree

SafeHandling Start Start: Handling rac-3-HIB-Na CheckState Check Physical State Start->CheckState IsPowder Solid (Powder) CheckState->IsPowder IsSolution Aqueous Solution CheckState->IsSolution AssessQty Quantity > 10g? IsPowder->AssessQty Experiment Proceed to Experiment IsSolution->Experiment Hood Use Fume Hood/BSC (Inhalation Risk) AssessQty->Hood Yes Bench Open Bench w/ N95 (Standard PPE) AssessQty->Bench No Weighing Weighing Protocol: Anti-static Spatula Minimize Exposure Time Hood->Weighing Bench->Weighing Dissolve Dissolution: Add Solid to Liquid Weighing->Dissolve Dissolve->Experiment

Caption: Decision logic for selecting engineering controls based on physical state and quantity.

Figure 2: Disposal Workflow

Disposal Waste Waste Generation Type Identify Waste Type Waste->Type SolidWaste Solid Waste (Contaminated Wipes/Powder) Type->SolidWaste LiquidWaste Liquid Waste Type->LiquidWaste HazBin Hazardous Solid Waste Bin (Tag: 3-HIB-Na) SolidWaste->HazBin CheckContam Contaminated with Other HazMats? LiquidWaste->CheckContam AqCheck Aqueous or Organic? CheckContam->AqCheck No (Pure Buffer) ChemStream Chemical Waste Stream (Non-Halogenated) CheckContam->ChemStream Yes (Toxic/Solvent) Drain Drain Disposal* (Only if permitted by local EHS & pH 6-9) AqCheck->Drain Aqueous (Dilute) AqCheck->ChemStream Organic Solvent

*Caption: Protocol for segregating waste streams. Always verify local municipal codes before drain disposal.

Disposal & Decontamination Protocols

Disposal Classification:

  • RCRA Status (USA): Not typically listed as a P or U listed waste. However, it is a chemical waste.[4]

  • European Waste Code (EWC): 16 05 06 (Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

Step-by-Step Disposal Plan:

  • Solid Waste (Expired Powder/Spills):

    • Place in a sealed container labeled "Non-Hazardous Organic Salt."

    • Do not mix with oxidizers (e.g., nitrates, permanganates) in the waste bin, as organic salts can act as fuel sources.

  • Aqueous Solutions (Dilute):

    • High Volume (>1L): Collect in "Aqueous Waste" carboys.

    • Trace/Rinse: In many jurisdictions, dilute solutions (<1%) of this metabolite are biodegradable and drain-safe if pH is adjusted to 6-9. Verification Required: Consult your facility's EHS officer before pouring down the drain.

  • Container Disposal:

    • Triple rinse the original bottle with water.

    • Deface the label.[5]

    • Recycle the glass/plastic bottle or dispose of as regular trash (if rinsed).

References

  • PubChem. (n.d.).[6] 3-Hydroxyisobutyric acid (Compound Summary).[6][7] National Library of Medicine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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